N,N-Dimethyl-3-(trifluoromethyl)benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-14(2)9(15)7-4-3-5-8(6-7)10(11,12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCRBLADHKZIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350865 | |
| Record name | N,N-Dimethyl-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90238-10-1 | |
| Record name | N,N-Dimethyl-3-(trifluoromethyl)benzamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50350865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-3-(trifluoromethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-3-(trifluoromethyl)benzamide
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for N,N-Dimethyl-3-(trifluoromethyl)benzamide, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the mechanistic underpinnings of the synthetic routes, offers detailed experimental protocols, and provides insights into the critical parameters that govern reaction outcomes. The synthesis of this molecule is primarily approached through two main strategies: the acylation of dimethylamine with a 3-(trifluoromethyl)benzoyl derivative and the direct amidation of 3-(trifluoromethyl)benzoic acid. This guide will explore both pathways, elucidating the chemical principles and practical considerations for each.
Introduction: Significance of this compound
This compound is a substituted aromatic amide that has garnered significant interest in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group at the meta-position of the benzene ring imparts unique physicochemical properties to the molecule, such as increased lipophilicity and metabolic stability. These characteristics are often desirable in the design of bioactive molecules, enhancing their ability to cross biological membranes and resist metabolic degradation, thereby improving their pharmacokinetic profiles. The dimethylamide moiety can also play a crucial role in the molecule's interaction with biological targets. Consequently, this compound serves as a vital building block in the synthesis of a diverse range of compounds with potential therapeutic or biological activity.
Primary Synthetic Pathways
The synthesis of this compound can be efficiently achieved through two principal routes, each commencing from a different precursor derived from 3-(trifluoromethyl)benzoic acid. The choice of pathway often depends on the availability of starting materials, desired scale of the reaction, and tolerance for specific reaction conditions.
-
Pathway A: Acylation of Dimethylamine using 3-(Trifluoromethyl)benzoyl Chloride.
-
Pathway B: Direct Amidation of 3-(Trifluoromethyl)benzoic Acid using Coupling Agents.
The following sections will provide a detailed exploration of these pathways, including reaction mechanisms, experimental protocols, and critical process parameters.
Pathway A: Acylation of Dimethylamine with 3-(Trifluoromethyl)benzoyl Chloride
This classical and robust method is one of the most common approaches for forming the amide bond in this compound.[1] The reaction involves the nucleophilic attack of dimethylamine on the highly electrophilic carbonyl carbon of 3-(trifluoromethyl)benzoyl chloride.[2][3]
Mechanistic Overview
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of dimethylamine, with its lone pair of electrons, acts as a nucleophile and attacks the carbonyl carbon of the benzoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, and the chloride ion, being an excellent leaving group, is expelled, resulting in the formation of the stable amide product, this compound.[2] The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine and drive the reaction to completion.[4]
Caption: Mechanism of Acylation Pathway.
Synthesis of 3-(Trifluoromethyl)benzoyl Chloride
The precursor, 3-(trifluoromethyl)benzoyl chloride, can be synthesized from 3-(trifluoromethyl)benzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)benzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)benzoic acid (1 equivalent).
-
Add thionyl chloride (1.5 - 2 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-(trifluoromethyl)benzoyl chloride is often used in the next step without further purification.
Amidation Reaction
Experimental Protocol: Synthesis of this compound
-
Dissolve 3-(trifluoromethyl)benzoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of dimethylamine (2.2 equivalents, either as a solution in THF or bubbled as a gas) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2 equivalents) in the same anhydrous solvent.[4]
-
Add the dimethylamine solution dropwise to the cooled solution of 3-(trifluoromethyl)benzoyl chloride with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous aprotic (DCM, THF) | Prevents hydrolysis of the highly reactive acyl chloride.[4] |
| Temperature | 0 °C to room temperature | Controls the exothermic reaction and minimizes side reactions. |
| Base | Triethylamine (TEA) or DIEA | Neutralizes the HCl byproduct, preventing protonation of the amine nucleophile.[4] |
| Stoichiometry | Excess dimethylamine | Ensures complete consumption of the acyl chloride. |
Pathway B: Direct Amidation of 3-(Trifluoromethyl)benzoic Acid
This pathway offers a more direct approach by forming the amide bond from the carboxylic acid without the need to isolate the highly reactive acyl chloride. This is achieved by using coupling agents that activate the carboxylic acid in situ.[5]
Mechanistic Overview
Coupling agents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then susceptible to nucleophilic attack by dimethylamine to form the amide bond. The reaction is often carried out in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP), which can act as a catalyst and suppress side reactions.[4]
Caption: Workflow for Direct Amidation.
Experimental Protocol
-
Dissolve 3-(trifluoromethyl)benzoic acid (1 equivalent) in an appropriate anhydrous solvent such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Add the coupling agent, for example, EDC (1.1-1.5 equivalents), and if desired, an additive such as HOBt (1.1 equivalents) or a catalytic amount of DMAP.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add dimethylamine (1.5-2 equivalents, as a solution in a suitable solvent) to the reaction mixture.
-
Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess amine and a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
| Parameter | Condition | Rationale |
| Coupling Agent | EDC, DCC | Activates the carboxylic acid for nucleophilic attack.[6] |
| Additive | HOBt, DMAP | Catalyzes the reaction and minimizes side reactions like racemization if chiral centers are present.[4] |
| Solvent | Anhydrous aprotic (DCM, DMF, THF) | Provides a suitable medium for the reaction and prevents hydrolysis. |
| Work-up | Aqueous washes | Removes unreacted starting materials and byproducts. |
Comparison of Synthetic Pathways
| Feature | Pathway A: Acyl Chloride | Pathway B: Direct Amidation |
| Reagents | Thionyl/Oxalyl chloride, Base | Coupling agents (EDC, DCC), Additives |
| Reaction Conditions | Can be highly exothermic, requires careful temperature control | Generally milder conditions |
| Byproducts | HCl (neutralized), SO₂/CO, CO₂ | Urea derivatives (can be difficult to remove) |
| Advantages | High reactivity, often faster reactions, cost-effective for large scale | Milder conditions, broader functional group tolerance, avoids handling of corrosive chlorinating agents |
| Disadvantages | Acyl chloride is moisture-sensitive and corrosive, requires an extra synthesis step | Coupling agents can be expensive, byproduct removal can be challenging |
Conclusion
The synthesis of this compound can be reliably achieved through either the acylation of dimethylamine with 3-(trifluoromethyl)benzoyl chloride or the direct amidation of 3-(trifluoromethyl)benzoic acid using coupling agents. The choice between these pathways will be dictated by factors such as the scale of the synthesis, cost considerations, and the specific requirements of the research or development project. Both methods, when executed with careful attention to experimental detail, provide efficient access to this valuable chemical intermediate. This guide has provided the foundational knowledge and practical protocols to enable researchers to confidently undertake the synthesis of this compound.
References
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Brainly. (2022, November 25). Draw the major organic product obtained by the reaction of benzoyl chloride with dimethylamine, (CH_3)_2. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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An In-Depth Technical Guide to the Potential Mechanism of Action of N,N-Dimethyl-3-(trifluoromethyl)benzamide
Abstract: N,N-Dimethyl-3-(trifluoromethyl)benzamide is a synthetic compound whose specific mechanism of action has not yet been fully elucidated in publicly available scientific literature. This technical guide provides a comprehensive overview of the potential mechanisms of action for this molecule, drawing upon the known biological activities of structurally related trifluoromethylated benzamide derivatives. We will explore hypothetical targets and pathways, and present a detailed experimental roadmap for researchers to systematically investigate and determine the compound's precise molecular interactions and cellular effects. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological exploration of novel chemical entities.
Introduction: The Enigma of this compound
This compound is a small molecule characterized by a central benzamide scaffold, with a dimethylated amide group and a trifluoromethyl substitution at the meta position of the benzene ring. While its chemical properties are documented, its biological activity and mechanism of action remain uncharacterized in peer-reviewed literature. The presence of the trifluoromethyl group is of particular interest, as this moiety is known to enhance the metabolic stability, lipophilicity, and binding affinity of compounds to their biological targets[1].
This guide will therefore proceed by first summarizing the known physicochemical properties of this compound. Subsequently, we will delve into the established mechanisms of action of analogous compounds to build a series of plausible hypotheses for its biological function. Finally, we will propose a rigorous, multi-tiered experimental workflow designed to systematically investigate these hypotheses and ultimately elucidate the core mechanism of action of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 90238-10-1 | [2] |
| Molecular Formula | C10H10F3NO | [3] |
| Molecular Weight | 217.19 g/mol | [3] |
| Boiling Point | 223 °C | [2] |
| Density | 1.255 g/mL at 25 °C | [2] |
Postulated Mechanisms of Action Based on Structural Analogs
The biological activities of benzamide derivatives are diverse, with established roles as antifungal agents, anticancer therapeutics, and modulators of the central nervous system. The inclusion of a trifluoromethyl group often directs the activity towards specific molecular targets.
Hypothesis 1: Antiviral Activity via Inhibition of Viral Entry
A study on 3-trifluoromethyl benzamide derivatives has demonstrated their ability to inhibit the entry of the H5N1 influenza virus into host cells[4]. While the precise molecular target for this inhibition was not identified, it suggests that the 3-(trifluoromethyl)benzamide scaffold may interfere with viral surface glycoproteins or host cell receptors crucial for viral attachment and fusion.
Proposed Pathway:
Caption: Postulated antiviral mechanism of action.
Hypothesis 2: Modulation of Ion Channels
Trifluoromethylated benzamides have been implicated in the modulation of ion channels. For instance, certain derivatives are being investigated as potential potassium channel blockers for the treatment of epilepsy[5]. Another study identified a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as antagonists of the TRPA1 ion channel. Although the substitution pattern differs, it highlights the potential for this chemical class to interact with ion channels.
Proposed Pathway:
Caption: Hypothetical ion channel modulation pathway.
Hypothesis 3: Anticancer Activity through mTORC1 Inhibition and Autophagy Modulation
N-benzyl benzamide derivatives have demonstrated antiproliferative activity in cancer cell lines by reducing mTORC1 activity and modulating autophagy[6]. The mTORC1 pathway is a central regulator of cell growth and proliferation, and its inhibition is a key strategy in cancer therapy.
Proposed Pathway:
Caption: Potential anticancer mechanism via mTORC1 and autophagy.
Experimental Workflow for Elucidating the Mechanism of Action
To systematically investigate the true mechanism of action of this compound, a multi-pronged approach is recommended.
Experimental Workflow Diagram:
Caption: A four-phase experimental workflow for mechanism of action studies.
Phase 1: Broad Phenotypic Screening
Objective: To identify the general biological effect of the compound.
Protocol:
-
Cell Viability Assays:
-
Treat a diverse panel of human cell lines (e.g., cancer cell lines from different tissues, normal cell lines) with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM).
-
Assess cell viability after 24, 48, and 72 hours using assays such as MTT, CellTiter-Glo, or Real-Time-Glo.
-
Determine the IC50 (half-maximal inhibitory concentration) for sensitive cell lines.
-
-
Antimicrobial Assays:
-
Test the compound against a panel of pathogenic bacteria and fungi using broth microdilution or disk diffusion assays to determine the minimum inhibitory concentration (MIC).
-
Phase 2: Target Identification
Objective: To identify the direct molecular target(s) of the compound.
Protocol:
-
Affinity Chromatography:
-
Synthesize a derivative of the compound with a linker for immobilization on a solid support (e.g., sepharose beads).
-
Incubate the affinity matrix with cell lysate from a sensitive cell line.
-
Elute the bound proteins and identify them by mass spectrometry.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells or cell lysates with the compound.
-
Heat the samples to a range of temperatures.
-
Analyze the soluble protein fraction by Western blot or mass spectrometry to identify proteins that are stabilized by compound binding.
-
Phase 3: Target Validation and Pathway Analysis
Objective: To confirm the identified target and elucidate the downstream signaling pathway.
Protocol:
-
In Vitro Binding Assays:
-
Express and purify the putative target protein.
-
Quantify the binding affinity of the compound to the protein using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
-
Target Engagement Assays in Cells:
-
Use techniques like NanoBRET to confirm that the compound engages the target protein in living cells.
-
-
Pathway Analysis:
-
Based on the identity of the target, investigate the modulation of downstream signaling pathways using Western blotting for key phosphoproteins, kinase activity assays, or reporter gene assays.
-
Phase 4: In Vivo Validation
Objective: To confirm the mechanism of action in a relevant animal model.
Protocol:
-
Pharmacokinetic Studies:
-
Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a suitable animal model (e.g., mouse, rat).
-
-
Efficacy Studies:
-
In a relevant disease model (e.g., xenograft model for cancer, viral infection model), treat animals with the compound and assess therapeutic efficacy.
-
Collect tissue samples to confirm target engagement and pathway modulation in vivo.
-
Conclusion
While the precise mechanism of action for this compound is currently unknown, the structural motifs present in the molecule suggest several plausible and exciting avenues for investigation. Based on the activities of related compounds, it holds potential as an antiviral, an ion channel modulator, or an anticancer agent. The proposed experimental workflow provides a robust framework for researchers to systematically unravel the biological function of this and other novel chemical entities. The insights gained from such studies will be crucial for determining its potential for future therapeutic development.
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N,N-Dimethylbenzamide | C9H11NO | CID 11916. PubChem. National Center for Biotechnology Information. [Link]
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[Inhibitory Activities of 3-trifluoromethyl Benzamide Derivatives Against the Entry of H5N1 Influenza Viruses]. PubMed. National Center for Biotechnology Information. [Link]
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This compound (C10H10F3NO). PubChemLite.[Link]
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N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. National Institutes of Health.[Link]
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH.[Link]
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N,N-Diethylbenzamide | C11H15NO | CID 15542. PubChem. National Center for Biotechnology Information. [Link]
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Biological activities of benzimidazole derivatives: A review. International Science Community Association.[Link]
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ChEMBL. EMBL-EBI.[Link]
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Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. ResearchGate.[Link]
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Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. ResearchGate.[Link]
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Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Springer.[Link]
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Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. PubMed. National Center for Biotechnology Information. [Link]
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ChEMBL-NTD. GitBook.[Link]
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N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.[Link]
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N-Isopropyl-3-(trifluoromethyl)benzamide | C11H12F3NO. ATB.[Link]
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Design, synthesis and computational evaluation of a novel intermediate salt of N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl) benzamide as potential potassium channel blocker in epileptic paroxysmal seizures. PubMed. National Center for Biotechnology Information. [Link]
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3-Fluorobenzamide | C7H6FNO | CID 68000. PubChem. National Center for Biotechnology Information. [Link]
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N-ethyl-N-methyl-2-(trifluoromethyl)benzamide | C11H12F3NO | CID 78853951. PubChem. National Center for Biotechnology Information. [Link]
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A Technical Guide to the Solubility of N,N-Dimethyl-3-(trifluoromethyl)benzamide: From Theoretical Prediction to Experimental Validation
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of N,N-Dimethyl-3-(trifluoromethyl)benzamide, a compound of interest in pharmaceutical and agrochemical research.[1] Recognizing the frequent absence of readily available solubility data for novel compounds, this document emphasizes a practical, methodology-focused approach. It integrates theoretical physicochemical analysis with detailed, field-proven experimental protocols. We delve into the principles of solvent selection, provide step-by-step instructions for executing a reliable thermodynamic solubility assay, and offer guidance on data interpretation and presentation. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding of solubility to advance their development programs.
Introduction: The Critical Role of Solubility
Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone physicochemical property in drug development and chemical manufacturing.[2] For active pharmaceutical ingredients (APIs), poor aqueous solubility can severely limit oral bioavailability, hindering a drug candidate's progression.[3] In chemical synthesis and formulation, understanding solubility is paramount for reaction optimization, purification, and creating stable, effective end-products.[4][5]
This compound is a substituted aromatic amide. The trifluoromethyl (-CF3) group is a common feature in modern pharmaceuticals and agrochemicals, often introduced to enhance properties like metabolic stability and lipophilicity.[1] The amide functionality is also a key structural motif in countless bioactive molecules.[6] Given its structure, predicting and experimentally verifying the solubility of this compound in a range of solvents is a critical step in its evaluation for any potential application. This guide will walk the researcher through a logical, science-driven workflow to characterize this essential property.
Theoretical Assessment: Predicting Solubility from Molecular Structure
Before embarking on laboratory experiments, a great deal can be inferred from the molecule's structure based on the fundamental principle that "like dissolves like".[7][8] This heuristic implies that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.[9]
Molecular Structure of this compound:
-
Aromatic Ring: The benzene ring is a nonpolar, hydrophobic feature.
-
Tertiary Amide Group (-CON(CH₃)₂): The amide group is polar. The carbonyl oxygen is a hydrogen bond acceptor, but the tertiary nitrogen lacks a proton and thus cannot act as a hydrogen bond donor. This reduces its potential for strong interactions with protic solvents compared to primary or secondary amides.
-
Trifluoromethyl Group (-CF₃): This group is highly lipophilic and electron-withdrawing, contributing significantly to the molecule's overall nonpolar character.
Physicochemical Properties:
| Property | Value / Prediction | Source | Implication for Solubility |
| Molecular Formula | C₁₀H₁₀F₃NO | PubChemLite | - |
| Molecular Weight | 217.19 g/mol | PubChemLite | - |
| Boiling Point | 223 °C (lit.) | ChemicalBook[10] | Indicates strong intermolecular forces in the liquid state. |
| Density | 1.255 g/mL at 25 °C (lit.) | ChemicalBook[10] | - |
| Predicted XlogP | 2.9 | PubChemLite[11] | A positive XlogP value indicates a preference for a nonpolar environment (octanol) over a polar one (water), suggesting low aqueous solubility. |
| pKa (Predicted) | -1.94 ± 0.70 | ChemicalBook[10] | The predicted pKa suggests the compound is a very weak base, unlikely to be ionized under typical physiological or experimental pH ranges. |
Predicted Solubility Behavior: Based on this analysis, this compound is expected to exhibit:
-
Low solubility in polar protic solvents like water, due to the dominant hydrophobic character of the trifluoromethyl group and benzene ring, and its inability to donate hydrogen bonds.
-
Moderate to good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile. These solvents can engage in dipole-dipole interactions with the polar amide group.
-
Good solubility in nonpolar and moderately polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate, which can effectively solvate the nonpolar regions of the molecule.
Experimental Design: A Strategic Approach to Solvent Selection
A well-designed solubility screen should encompass a diverse range of solvents to build a comprehensive profile. The choice of solvents should be deliberate, covering different classes based on polarity, protic/aprotic nature, and functional relevance.[12]
Recommended Solvent Panel for Initial Screening:
| Class | Solvent | Rationale |
| Polar Protic | Water (pH 7.4 Buffer) | Crucial for assessing physiological and aqueous solubility. |
| Methanol | A common polar protic solvent used in synthesis and chromatography. | |
| Ethanol | Important for formulation and as a less toxic alcohol option. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | A powerful, universal solvent for initial stock solution preparation.[2] |
| Acetonitrile (ACN) | Widely used in HPLC and as a reaction solvent. | |
| N,N-Dimethylformamide (DMF) | A high-boiling point polar aprotic solvent. | |
| Moderately Polar | Ethyl Acetate | A common extraction and chromatography solvent. |
| Tetrahydrofuran (THF) | A cyclic ether with good solvating power for many organics. | |
| Nonpolar / Halogenated | Dichloromethane (DCM) | An effective solvent for a wide range of organic compounds. |
| Toluene | A nonpolar aromatic solvent. | |
| Heptane/Hexane | Represents aliphatic, highly nonpolar solvents. |
This selection provides a broad spectrum of intermolecular interaction capabilities, allowing for a thorough characterization of the compound's solubility profile.
Experimental Protocol: Thermodynamic "Shake-Flask" Solubility Assay
For definitive solubility data, the equilibrium or thermodynamic shake-flask method is the gold standard.[2][3] This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase, providing the true maximum solubility under the specified conditions.[13]
Principle
An excess amount of the solid compound is added to the test solvent. The mixture is agitated for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibration, the solid is removed by filtration or centrifugation, and the concentration of the compound in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).
Workflow Diagram
Caption: Thermodynamic Solubility Experimental Workflow.
Detailed Step-by-Step Methodology
Materials:
-
This compound (solid powder)
-
Selected solvents (HPLC grade or higher)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Vial roller or orbital shaker
-
Centrifuge (optional)
-
Syringes and 0.45 µm syringe filters (ensure filter compatibility with solvent)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Test Samples: a. Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means enough solid should remain visible after the equilibration period (e.g., 2-5 mg). b. Accurately pipette 1.0 mL of the desired test solvent into the vial. c. Prepare samples in duplicate or triplicate for each solvent to ensure reproducibility.[14]
-
Equilibration: a. Securely cap the vials. b. Place the vials on a vial roller or orbital shaker in a temperature-controlled environment (e.g., 25 °C). c. Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[14] A longer time may be necessary for some compounds and can be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) until the concentration plateaus.
-
Phase Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully draw the supernatant into a syringe. c. Attach a 0.45 µm syringe filter (e.g., PTFE for organic solvents) and filter the solution into a clean HPLC vial. This step is critical to remove all undissolved particles. d. Alternative: Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) and carefully collect the supernatant.
-
Quantification by HPLC-UV: a. Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile). From this stock, create a series of at least five calibration standards of known concentrations that bracket the expected solubility. b. Sample Preparation: Dilute the filtered sample solutions with the mobile phase to ensure the concentration falls within the linear range of the calibration curve. c. Analysis: Inject the calibration standards and the diluted samples onto the HPLC system. d. Calculation: Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve. Calculate the original solubility value by multiplying the measured concentration by the dilution factor.
Data Presentation and Interpretation
Organizing the results in a clear, tabular format is essential for comparison and analysis.
Table 1. Thermodynamic Solubility of this compound at 25 °C.
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (µM) | Observations |
| Water (pH 7.4) | Polar Protic | <0.01 | <46 | Practically Insoluble |
| Methanol | Polar Protic | 5.2 | 23,942 | Sparingly Soluble |
| Ethanol | Polar Protic | 10.5 | 48,345 | Soluble |
| Acetonitrile | Polar Aprotic | 150.8 | 694,323 | Freely Soluble |
| DMSO | Polar Aprotic | >200 | >920,810 | Very Soluble |
| Ethyl Acetate | Moderately Polar | 185.3 | 853,171 | Freely Soluble |
| Dichloromethane | Halogenated | >200 | >920,810 | Very Soluble |
| Toluene | Nonpolar Aromatic | 95.7 | 440,628 | Freely Soluble |
| Heptane | Nonpolar Aliphatic | 0.8 | 3,683 | Slightly Soluble |
(Note: The data in this table are illustrative examples based on theoretical predictions and are not experimentally derived values. A full study would populate this table with experimental results.)
Interpretation: The illustrative data align with our theoretical predictions. The compound shows very poor solubility in water and limited solubility in highly polar protic solvents like methanol. Its solubility increases significantly in polar aprotic and moderately polar solvents, with the highest values seen in DMSO and DCM. The poor solubility in nonpolar aliphatic heptane suggests that while the molecule has significant nonpolar character, some degree of solvent polarity is required to effectively solvate the amide group.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach for determining the solubility of this compound. By combining a theoretical analysis of the molecular structure with a robust experimental protocol like the shake-flask method, researchers can generate reliable and accurate solubility data. This information is indispensable for making informed decisions in drug discovery, process chemistry, and formulation development, ultimately enabling the successful advancement of chemical and pharmaceutical projects. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities where solubility data is not yet established.
References
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5635.
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Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
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Zhang, X., et al. (2022). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Nature Communications, 13(1), 2999. Retrieved from [Link]
- Dunn, P. J., et al. (2015). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry, 58(21), 8345-8361. (URL not directly available from search, general reference to journal)
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
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-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N, N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Retrieved from [Link]
- Douglas, R. E. (2021). Solvent Selection from the Green Perspective. LCGC International, 34(8), 32-37. (URL not directly available from search, general reference to journal)
-
MDPI. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]
- Prat, D., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(2), 305-314. (URL not directly available from search, general reference to journal)
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ResearchGate. (2018). Predict solubility of organic compounds?. Retrieved from [Link]
- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. (URL not directly available from search, general reference to journal)
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NIST. (n.d.). Benzamide, N,N-dimethyl-. Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]
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Receptor Chem. (n.d.). Innovation in Life Science Research. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N,N-Dimethyl-3-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-3-(trifluoromethyl)benzamide, a fluorinated aromatic amide, represents a valuable building block in contemporary medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable moiety in the design of novel therapeutic agents.[1] As with any specialized chemical reagent, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety and handling precautions for this compound, grounded in available safety data for the compound and structurally related molecules.
Hazard Identification and Risk Assessment: A Proactive Stance
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation. [2]
-
Eye Irritation (Category 2), H319: Causes serious eye irritation. [2]
-
Respiratory Sensitization (Category 1), H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation. [2]
The signal word for this compound is "Danger" .[2] The trifluoromethyl group, while imparting desirable chemical properties, also necessitates a cautious approach due to the potential for the release of hazardous decomposition products under certain conditions.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO | |
| Molecular Weight | 217.19 g/mol | |
| CAS Number | 90238-10-1 | |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 223 °C (lit.) | [3] |
| Density | 1.255 g/mL at 25 °C (lit.) | [3] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [2] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safe chemical handling lies in a multi-layered approach that prioritizes engineering controls and supplements them with appropriate Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted in a well-ventilated laboratory environment. A certified chemical fume hood is mandatory for all procedures that may generate aerosols, vapors, or involve heating.[4] The fume hood provides critical protection by capturing and exhausting potentially harmful fumes away from the user's breathing zone. A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[5]
Personal Protective Equipment (PPE): The Essential Barrier
The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following PPE is required:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[6] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable option for incidental contact with the powdered form of similar chemicals.[6] For prolonged or direct contact with the liquid, heavier-duty gloves such as butyl rubber or Viton® should be considered. It is crucial to inspect gloves for any signs of degradation before each use and to change them frequently.
-
Lab Coat: A flame-resistant lab coat with long sleeves is mandatory to protect skin and personal clothing from accidental splashes.[6]
-
-
Respiratory Protection: For routine handling within a certified fume hood, respiratory protection is not typically required. However, in the event of a spill or a situation where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
Caption: PPE selection guide for handling this compound.
Safe Handling and Storage Protocols: Minimizing Exposure
Adherence to meticulous handling and storage procedures is critical for mitigating the risks associated with this compound.
Handling
-
Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.[4]
-
Aerosol and Vapor Mitigation: Handle the compound in a manner that minimizes the generation of aerosols and vapors.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]
-
Inert Atmosphere: For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.[7]
Storage
-
Container: Store in a tightly sealed, properly labeled container.[4]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
Emergency Procedures: A Plan for the Unexpected
Preparedness is key to effectively managing unforeseen incidents. All personnel handling this compound must be familiar with the following emergency procedures.
First Aid Measures
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists.
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.
Spill Response
A well-defined spill response plan is crucial. The appropriate response will depend on the scale of the spill.
For Small Spills (manageable by trained personnel):
-
Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.
-
Contain: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
For Large Spills (requiring emergency response):
-
Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Activate Alarm: Activate the nearest fire alarm or emergency response system.
-
Seek Assistance: Contact the institution's environmental health and safety (EHS) department and emergency services. Do not attempt to clean up a large spill without specialized training and equipment.
Caption: Decision workflow for responding to a spill of this compound.
Waste Disposal: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., absorbent pads, gloves, pipette tips) and excess reagent in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management contractor, in accordance with all local, state, and federal regulations.
Conclusion
This compound is a valuable tool in the arsenal of the medicinal chemist. However, its utility is intrinsically linked to a culture of safety and a commitment to responsible handling. By understanding its hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict protocols for handling, storage, and disposal, researchers can confidently and safely leverage the potential of this important chemical intermediate. The causality behind these experimental choices is clear: proactive risk mitigation is not a barrier to innovation but rather the foundation upon which sound scientific progress is built.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]
- Matrix Scientific. (n.d.). Safety Data Sheet: 4-Amino-N,N-dimethyl-3-trifluoromethyl-benzamide. Retrieved from a general product listing as a direct SDS link was unavailable.
-
James Madison University. (n.d.). SOP for the safe use of N,N-Dimethylformamide (DMF). Retrieved from [Link]
-
National Institutes of Health. (2022). Waste Disposal Guide. Retrieved from [Link]
-
University of British Columbia. (2017). Chemical Spill Clean-up Protocol. Retrieved from [Link]
-
CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzamide. Retrieved from [Link]
-
University of Hertfordshire. (2023). 2-(trifluoromethyl)benzamide. Retrieved from [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2,4-Bis(trifluoromethyl)benzamide. Retrieved from a general product listing as a direct SDS link was unavailable.
-
Mabi. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of N,N-Dimethyl-3-(trifluoromethyl)benzamide
Introduction
N,N-Dimethyl-3-(trifluoromethyl)benzamide is a versatile chemical intermediate with significant applications in the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this moiety a valuable building block in medicinal chemistry and materials science. This document provides a detailed, field-proven guide for the synthesis of this compound from 3-(trifluoromethyl)benzoic acid. The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating framework for successful synthesis.
Reaction Principle: A Two-Step Approach to Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[1] To overcome this, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity. A classic and highly effective method for this activation is the conversion of the carboxylic acid to an acyl chloride.[2]
This synthesis, therefore, proceeds via a robust two-step pathway:
-
Activation: 3-(Trifluoromethyl)benzoic acid is converted to the highly reactive intermediate, 3-(trifluoromethyl)benzoyl chloride, using thionyl chloride (SOCl₂).
-
Amination: The resulting acyl chloride is then reacted with dimethylamine to form the desired this compound.
This approach is widely applicable and allows for a clean and efficient amide bond formation.
Mechanism of Acyl Chloride Formation
The reaction between 3-(trifluoromethyl)benzoic acid and thionyl chloride is a well-established method for synthesizing acyl chlorides.[2] This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The catalytic cycle begins with the reaction of thionyl chloride and DMF to form the Vilsmeier reagent, an electrophilic iminium species.[1][3] The carboxylic acid then adds to the Vilsmeier reagent, which ultimately decomposes to form the acyl chloride, carbon dioxide, sulfur dioxide, and regenerates the DMF catalyst.
Detailed Experimental Protocols
Part 1: Synthesis of 3-(Trifluoromethyl)benzoyl chloride
This protocol details the conversion of 3-(trifluoromethyl)benzoic acid to its corresponding acyl chloride. This intermediate is typically used in the next step without extensive purification.
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Round-bottom flask with reflux condenser and gas outlet/drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)benzoic acid (1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (or toluene) to the flask, followed by the slow addition of thionyl chloride (2.0-3.0 equiv).
-
Catalyst Addition: Carefully add a catalytic amount of DMF (e.g., 1-2 drops) to the stirring suspension. The addition of DMF often initiates a vigorous evolution of HCl and SO₂ gases, which should be vented through a scrubber containing an aqueous base solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 40°C for DCM, or 110°C for toluene) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, co-evaporation with an anhydrous solvent like toluene can be performed. The resulting crude 3-(trifluoromethyl)benzoyl chloride, often a pale-yellow oil or low-melting solid, is used directly in the next step.
Part 2: Synthesis of this compound
This protocol describes the amination of the crude 3-(trifluoromethyl)benzoyl chloride with dimethylamine.
Materials:
-
Crude 3-(Trifluoromethyl)benzoyl chloride from Part 1
-
Dimethylamine (2.0 M solution in THF, or aqueous solution)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the crude 3-(trifluoromethyl)benzoyl chloride (1.0 equiv) in anhydrous DCM or THF under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Amine and Base Addition: In a separate flask, prepare a solution of dimethylamine (1.2 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv) in the same anhydrous solvent.
-
Reaction: Slowly add the dimethylamine/triethylamine solution to the stirred, cooled solution of the acyl chloride. A white precipitate of triethylammonium chloride will form.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add more DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification Protocol
The crude this compound can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is typically effective.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the prepared column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product. The final product is typically a clear, colorless liquid.[4]
Data Presentation
| Parameter | Value |
| Starting Material | 3-(Trifluoromethyl)benzoic acid |
| Final Product | This compound |
| CAS Number | 90238-10-1[4] |
| Molecular Formula | C₁₀H₁₀F₃NO |
| Molecular Weight | 217.19 g/mol |
| Appearance | Clear, colorless liquid[4] |
| Boiling Point | 223 °C (lit.)[4] |
| Density | 1.255 g/mL at 25 °C (lit.)[4] |
| Typical Yield | >85% (over two steps) |
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8-7.5 (m, 4H, Ar-H), ~3.1 (s, 3H, N-CH₃), ~2.9 (s, 3H, N-CH₃). Due to hindered rotation around the amide C-N bond, the two N-methyl groups are expected to be diastereotopic and may appear as two distinct singlets.
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~170 (C=O), ~138 (Ar-C), ~131 (q, J ≈ 32 Hz, C-CF₃), ~129 (Ar-CH), ~126 (Ar-CH), ~124 (q, J ≈ 272 Hz, CF₃), ~123 (Ar-CH), ~39 (N-CH₃), ~35 (N-CH₃).
-
IR (neat): ν (cm⁻¹) ~1645 (C=O stretch), ~1330 (C-F stretch), ~1120 (C-F stretch), ~1400 (C-N stretch).
-
Mass Spectrometry (EI): m/z (%) [M]⁺ at 217, fragment at 145 ([M-N(CH₃)₂]⁺).
Visualizations
Reaction Mechanism
Caption: Overall two-step synthesis pathway.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
-
Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews, 43(8), 2714–2742. [Link]
- U.S. Patent No. 4,500,471. (1985). Preparation of trifluoromethyl-benzoyl halides.
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Wang, X., de Silva, S. O., Reed, J. N., Billadeau, R., Griffen, E. J., Chan, A., & Snieckus, V. (2003). 7-METHOXYPHTHALIDE. Organic Syntheses, 80, 123. [Link]
-
The Royal Society of Chemistry. (2013). Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. Organic & Biomolecular Chemistry. [Link]
-
Ali, M. A., & Ismail, R. (2017). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. ChemistrySelect, 2(24), 7173-7179. [Link]
-
Fathalla, W., & Naz, S. (2014). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 4(108), 63148-63174. [Link]
Sources
The Versatile Intermediate: N,N-Dimethyl-3-(trifluoromethyl)benzamide in Modern Synthesis
Introduction
In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of designing novel agrochemicals and pharmaceuticals. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. N,N-Dimethyl-3-(trifluoromethyl)benzamide emerges as a key chemical intermediate, offering a versatile scaffold for the introduction of the 3-(trifluoromethyl)phenyl group. This technical guide provides an in-depth exploration of this valuable building block, detailing its synthesis, characterization, and application in the construction of complex molecular architectures. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this intermediate in their synthetic endeavors.
Physicochemical Properties & Safety Considerations
A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective use and safe handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 90238-10-1 | [1] |
| Molecular Formula | C₁₀H₁₀F₃NO | [1] |
| Molecular Weight | 217.19 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 223 °C (lit.) | [1] |
| Density | 1.255 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n²⁰/D) | 1.479 (lit.) | [1] |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthesis of this compound involves the use of 3-(trifluoromethyl)benzoyl chloride, which is corrosive and reacts with moisture. Therefore, the reaction should be carried out in a well-ventilated fume hood, and all glassware must be thoroughly dried.[2] Dimethylamine is a flammable and corrosive gas or liquid and should be handled with extreme care.[2] Always consult the relevant Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[2]
Synthesis of this compound: A Validated Protocol
The most direct and widely employed method for the synthesis of N,N-dimethylamides is the reaction of an acyl chloride with dimethylamine.[3] This nucleophilic acyl substitution reaction is typically rapid and high-yielding. Below is a detailed, self-validating protocol for the preparation of this compound.
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
3-(Trifluoromethyl)benzoyl chloride
-
Dimethylamine (2.0 M solution in THF)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM.
-
Cool the flask to 0 °C using an ice bath.
-
Add dimethylamine solution (1.2 equivalents) and triethylamine (1.2 equivalents) to the cooled DCM with stirring.
-
Slowly add 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) dropwise to the stirring solution. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate. The following spectroscopic data are characteristic of this compound.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals for the aromatic protons and the two N-methyl groups. Due to hindered rotation around the amide C-N bond, the two methyl groups may appear as two distinct singlets.[4]
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), the aromatic carbons, and the N-methyl carbons.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching vibration of the tertiary amide, typically in the range of 1630-1680 cm⁻¹. Other characteristic peaks will include C-H stretching of the aromatic and methyl groups, and strong C-F stretching vibrations.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Application as a Chemical Intermediate: Synthesis of Bioactive Molecules
This compound serves as a crucial building block in the synthesis of a variety of bioactive molecules, particularly in the agrochemical sector. The 3-(trifluoromethyl)phenyl moiety is a key pharmacophore in several commercial products.
Case Study: Intermediate in the Synthesis of Fluralaner Analogs
Fluralaner is a potent insecticide and acaricide belonging to the isoxazoline class of compounds.[5] Its structure incorporates a substituted benzamide moiety. While the direct synthesis of Fluralaner from this compound is a multi-step process, this intermediate can be utilized in the synthesis of structurally related analogs for structure-activity relationship (SAR) studies. A key transformation would involve the functionalization of the aromatic ring, for instance, through a directed ortho-metalation reaction.
Caption: A potential synthetic route for the functionalization of this compound.
Explanatory Note on the Synthetic Strategy: The dimethylamido group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position of the aromatic ring by a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA). The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups, paving the way for the synthesis of complex molecules.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its straightforward preparation and the strategic placement of the trifluoromethyl group make it an attractive building block for medicinal and synthetic chemists. The detailed protocols and characterization data provided in this guide are intended to empower researchers to confidently utilize this compound in their synthetic campaigns, accelerating the discovery and development of new bioactive molecules.
References
- WO2021122356A1 - Process for preparing fluralaner - Google Patents. (n.d.).
-
Synthesis of trifluoromethylated nitrogen-containing heterocycles - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]
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Amide Synthesis - Fisher Scientific. (n.d.). Retrieved January 23, 2026, from [Link]
- US20140142332A1 - Process of preparing grignard reagent - Google Patents. (n.d.).
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Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
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Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents - Sci-Hub. (n.d.). Retrieved January 23, 2026, from [Link]
- US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone - Google Patents. (n.d.).
-
Innate C-H trifluoromethylation of heterocycles - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
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Making Amides from Acyl Chlorides - Chemistry LibreTexts. (2023, January 22). Retrieved January 23, 2026, from [Link]
- US20250214950A1 - Method for preparing fluralaner - Google Patents. (2025, July 3).
-
the preparation of amides - Chemguide. (n.d.). Retrieved January 23, 2026, from [Link]
-
NMR spectrum of n,n-diethylbenzamidr : r/chemhelp - Reddit. (2023, November 4). Retrieved January 23, 2026, from [Link]
- CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents. (n.d.).
-
synthesis of amides from acid chlorides - YouTube. (2019, November 12). Retrieved January 23, 2026, from [Link]
- WO2021105840A1 - Process for purification of fluralaner - Google Patents. (n.d.).
-
Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC - PubMed Central - NIH. (2021, August 3). Retrieved January 23, 2026, from [Link]
-
(PDF) Trifluoromethylated Heterocycles - ResearchGate. (2016, January 2). Retrieved January 23, 2026, from [Link]
-
fluralaner data sheet - Compendium of Pesticide Common Names. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
Application Notes and Protocols for the Gas Chromatographic Analysis of N,N-Dimethyl-3-(trifluoromethyl)benzamide
Abstract
This comprehensive guide details the analytical approach for the determination of N,N-Dimethyl-3-(trifluoromethyl)benzamide using gas chromatography (GC). Designed for researchers, scientists, and drug development professionals, this document provides a robust framework for method development, including sample preparation, chromatographic conditions, and detection techniques. The protocols herein are grounded in established principles of analytical chemistry to ensure scientific integrity and reliable, reproducible results. We will explore the rationale behind instrumental choices, offering insights into achieving optimal separation and quantification.
Introduction: The Analytical Imperative
This compound is a molecule of interest in various fields, including pharmaceuticals and agrochemicals, owing to the presence of the trifluoromethyl group which can significantly influence a compound's metabolic stability and lipophilicity.[1] Accurate and precise analytical methods are paramount for ensuring the purity, stability, and quality of this compound throughout the research and development lifecycle. Gas chromatography, a powerful separation technique for volatile and semi-volatile compounds, is an ideal modality for the analysis of this compound, which has a boiling point of 223 °C.[2]
This guide will provide a detailed protocol for a GC-based analysis, addressing both qualitative and quantitative aspects. We will also delve into the importance of developing a stability-indicating method, a critical consideration in pharmaceutical analysis to ensure that any degradation products can be adequately separated and quantified.[3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful GC method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO | PubChem |
| Molecular Weight | 217.19 g/mol | PubChem |
| Boiling Point | 223 °C (lit.) | [2] |
| Appearance | Clear, colorless liquid | [2] |
| Density | 1.255 g/mL at 25 °C (lit.) | [2] |
The volatility of this compound, as indicated by its boiling point, makes it highly suitable for GC analysis without the need for derivatization.
Experimental Workflow: A Step-by-Step Approach
The following diagram illustrates the comprehensive workflow for the GC analysis of this compound.
Caption: Workflow for GC analysis of this compound.
Detailed Protocols
Reagents and Materials
-
This compound Reference Standard: (Purity ≥ 98%)
-
Solvent: HPLC-grade Methanol or Acetonitrile. The choice of solvent should be based on the solubility of the analyte and its compatibility with the GC system.
-
Volumetric flasks, pipettes, and syringes: Class A for accurate preparation of standards and samples.
-
Syringe filters: 0.45 µm PTFE or other suitable material.
Standard and Sample Preparation
A critical step in any chromatographic analysis is the accurate preparation of standards and samples.
Protocol for Standard Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Quantitatively transfer the weighed standard to a 25 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., Methanol) to dissolve the standard.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Stopper the flask and mix thoroughly by inversion.
Protocol for Working Standard and Sample Preparation:
-
Perform serial dilutions of the stock standard solution to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For sample analysis, accurately weigh a known amount of the test material, dissolve it in the chosen solvent, and dilute to a final concentration within the calibration range.
-
Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
Gas Chromatography (GC) Method
The following GC parameters are a recommended starting point and should be optimized for your specific instrumentation and analytical goals. The choice of a mid-polarity column, such as one containing a trifluoropropyl stationary phase, is often beneficial for the analysis of fluorinated compounds. However, a general-purpose 5% phenyl-methylpolysiloxane column can also provide good results.
Table 1: Recommended GC Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise control over temperature, flow, and injection parameters. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A versatile, low-bleed column suitable for a wide range of analytes. Provides good resolution and peak shape for aromatic compounds. |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks, particularly for high-concentration samples. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C | The initial temperature ensures good focusing of the analyte at the head of the column. The temperature ramp allows for the efficient elution of the analyte, while the final hold ensures that any less volatile impurities are eluted. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | See Section 5 for a detailed discussion on detector selection. |
| FID Temperature | 300 °C | Ensures complete combustion of the analyte for a stable and reproducible signal. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and the MS. |
| MS Ion Source Temp. | 230 °C | A standard temperature for electron ionization. |
| MS Quadrupole Temp. | 150 °C | Standard setting for many quadrupole mass spectrometers. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 40-400 m/z | Covers the molecular ion and expected fragment ions of the analyte. |
Detector Selection: FID vs. MS
The choice of detector is dictated by the analytical objective.
-
Flame Ionization Detector (FID): FID is a robust and highly sensitive detector for organic compounds.[6] It is often preferred for routine quality control and quantification due to its wide linear range and excellent reproducibility.[7][8] However, it provides no structural information.
-
Mass Spectrometer (MS): An MS detector provides both qualitative and quantitative information.[6] It is invaluable for peak identification and confirmation through the analysis of mass spectra. For impurity profiling and stability studies, GC-MS is the preferred technique as it allows for the identification of unknown degradation products.[4] While generally sensitive, for some compounds, FID may offer lower detection limits.[9]
Recommendation: For method development and validation, especially for drug development applications, utilizing a GC-MS system is highly recommended to confirm the identity of the main peak and any impurities. For routine quantitative analysis where the identity of the peak is already established, a GC-FID system offers a cost-effective and reliable solution.
Method Validation: Ensuring Trustworthiness
A self-validating system is one where the methodology is rigorously tested to ensure it is fit for its intended purpose. For pharmaceutical applications, method validation should be performed in accordance with ICH Q2(R1) guidelines.
Key Validation Parameters:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner.
Table 2: Example Calibration Data for this compound by GC-FID
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 5,234 |
| 5 | 26,170 |
| 10 | 52,345 |
| 25 | 130,863 |
| 50 | 261,725 |
| 100 | 523,450 |
| Correlation Coefficient (r²) | 0.9998 |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the gas chromatographic analysis of this compound. By following the detailed steps for sample preparation, instrument setup, and method validation, researchers and drug development professionals can achieve accurate and reliable results. The causality behind the experimental choices has been explained to empower the analyst to adapt and optimize the method for their specific needs. The successful implementation of this method will contribute to ensuring the quality and consistency of this compound in various applications.
References
-
ResearchGate. Stability-indicating chromatographic method for the determination of benzonatate, diphenhydramine, guaifenesin and phenylephrine. [Link]
-
MDPI. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. [Link]
-
Biblioteka Nauki. Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. [Link]
-
PMC. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. [Link]
-
ACS Publications. Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. [Link]
-
RSC Publishing. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. [Link]
-
Digital CSIC. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. [Link]
-
LCGC International. Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. [Link]
-
6NAPSE Laboratory. GC-MS and GC-FID Analysis. [Link]
-
PubMed. Copper-Catalyzed Aromatic Trifluoromethylation and the Related Transformations. [Link]
-
PMC. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. [Link]
-
Reddit. GC-FID vs GC-MS (TIC) for "Total" Quantification: is there a real difference?. [Link]
-
Morressier. Sensitivity comparison of GC-MS and GC-FID/ECD. [Link]
-
ACS Publications. Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. [Link]
-
Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
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The Strategic Deployment of N,N-Dimethyl-3-(trifluoromethyl)benzamide in Modern Drug Discovery: Applications and Protocols
Introduction: Unpacking a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is an intricate dance between potency, selectivity, and favorable pharmacokinetic profiles. Within this complex endeavor, the strategic selection of molecular building blocks is paramount. N,N-Dimethyl-3-(trifluoromethyl)benzamide has emerged as a particularly valuable scaffold, offering a unique convergence of structural and physicochemical properties that are highly advantageous for drug design. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this versatile building block.
The power of this compound lies in the synergistic contribution of its three key components: the benzamide core, the meta-positioned trifluoromethyl group, and the N,N-dimethyl substitution. Benzamides are a well-established pharmacophore present in a multitude of approved drugs, recognized for their ability to form crucial hydrogen bonds and other interactions with biological targets.[1] The trifluoromethyl group, a bioisostere of a methyl group or chlorine atom, is a cornerstone of modern drug design, known to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, thereby improving oral bioavailability and target affinity.[2] Finally, the N,N-dimethyl substitution provides a degree of steric hindrance and can influence solubility and metabolic stability.
This guide will delve into the synthesis of this compound, explore its application in the development of cutting-edge therapeutics with a focus on Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists, and provide detailed, actionable protocols for its use in the laboratory.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 90238-10-1 | [3] |
| Molecular Formula | C₁₀H₁₀F₃NO | [4] |
| Molecular Weight | 217.19 g/mol | [4] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 223 °C (lit.) | [4] |
| Density | 1.255 g/mL at 25 °C (lit.) | [4] |
Protocol 1: Synthesis of this compound
The most direct and common method for the synthesis of this compound is the nucleophilic acyl substitution of 3-(trifluoromethyl)benzoyl chloride with dimethylamine. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
A simplified workflow for the synthesis of the target compound.
Materials:
-
3-(Trifluoromethyl)benzoyl chloride
-
Dimethylamine (2M solution in THF or as a gas)
-
Triethylamine (optional, if not using excess dimethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)benzoyl chloride (1.0 eq) dissolved in anhydrous DCM or THF.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial as the reaction is exothermic.
-
Amine Addition: Slowly add a solution of dimethylamine in THF (2.2 eq) dropwise to the stirred solution of the acid chloride. Alternatively, bubble dimethylamine gas through the solution while monitoring the reaction progress. If using a salt of dimethylamine, a non-nucleophilic base like triethylamine (1.5 eq) should be added.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound is often of sufficient purity for subsequent steps. If necessary, it can be further purified by vacuum distillation or column chromatography on silica gel.
Application in Drug Discovery: A Case Study of TRPA1 Antagonists
The this compound scaffold is a key component in the development of novel antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a critical mediator of pain, inflammation, and respiratory irritation.
A notable example is the discovery of a series of potent TRPA1 antagonists based on an aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamide scaffold.[5] While this series features a secondary amine on the aniline ring, the core 3-(trifluoromethyl)benzamide moiety is a constant and crucial feature for activity. The N,N-dimethyl variant represents a logical and synthetically accessible analogue within this chemical space.
The general structure-activity relationship (SAR) studies on related benzamide derivatives suggest that the 3-(trifluoromethyl)phenyl group plays a significant role in binding to the target protein, likely through hydrophobic and electronic interactions.[4]
Protocol 2: Synthesis of an Exemplary Aryl-N-(3-amino-5-(trifluoromethyl)phenyl)benzamide Intermediate
This protocol outlines a representative synthesis of a key intermediate that can be further elaborated to generate a library of potential TRPA1 antagonists, demonstrating the utility of the 3-(trifluoromethyl)benzamide core.
Workflow for Intermediate Synthesis:
A representative synthetic workflow for a key intermediate.
Step 1: Amide Coupling
-
Reaction: In a similar fashion to Protocol 1, react 3-(trifluoromethyl)benzoyl chloride (1.0 eq) with 3,5-dinitroaniline (1.0 eq) in the presence of a non-nucleophilic base such as pyridine or triethylamine in an appropriate aprotic solvent like DCM or THF.
-
Workup and Purification: After completion of the reaction, perform an aqueous workup as described in Protocol 1. The resulting N-(3,5-dinitrophenyl)-3-(trifluoromethyl)benzamide can be purified by recrystallization or column chromatography.
Step 2: Reduction of Nitro Groups
-
Reaction: The dinitro compound (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate. The reduction can be achieved using various methods, for example, by treatment with tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Workup and Purification: The workup procedure will depend on the reduction method used. For the SnCl₂ method, basification is required to precipitate the tin salts, followed by extraction of the product. For catalytic hydrogenation, the catalyst is removed by filtration, and the solvent is evaporated. The resulting N-(3,5-diaminophenyl)-3-(trifluoromethyl)benzamide can be purified by column chromatography.
This diamino intermediate serves as a versatile platform for introducing further diversity through reactions such as reductive amination, Buchwald-Hartwig amination, or other cross-coupling reactions to generate a library of potential TRPA1 antagonists.
The Rationale Behind the Building Block: A Deeper Dive
The recurring use of the this compound scaffold in drug discovery is not coincidental. It is a calculated choice based on the well-understood contributions of its constituent parts to the overall properties of a drug candidate.
-
Metabolic Stability: The trifluoromethyl group is highly resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile methyl or methoxy group with a CF₃ group can significantly increase the half-life of a drug.
-
Lipophilicity and Permeability: The CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.
-
Target Engagement: The strong electron-withdrawing nature of the CF₃ group can influence the electronic environment of the aromatic ring and the amide bond. This can lead to altered binding interactions with the target protein, potentially increasing potency and selectivity.
-
Conformational Control: The steric bulk of the N,N-dimethyl groups can restrict the rotation around the amide C-N bond, influencing the overall conformation of the molecule. This can be advantageous for locking the molecule into a bioactive conformation.
Conclusion
This compound is a powerful and versatile building block for drug discovery. Its strategic incorporation into lead compounds can impart a range of desirable properties, including enhanced metabolic stability, improved permeability, and potent target engagement. The protocols and applications outlined in this guide provide a solid foundation for researchers to effectively utilize this valuable scaffold in their quest for novel and improved therapeutics. As our understanding of structure-activity relationships continues to evolve, the rational application of such privileged building blocks will remain a cornerstone of successful drug development.
References
- Laliberté, S., Vallée, F., Fournier, P. A., Bedard, L., Labrecque, J., & Albert, J. S. (2014). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(14), 3204–3206.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2009). CN101585781A - Preparing method of N, N-dimethylbenzamide.
- Google Patents. (2015). EP2842939A1 - Benzamide derivative.
- MDPI. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules, 26(16), 4998.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses, 100, 113-135.
- MDPI. (2019). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2019(2), M1063.
- MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(5), 633.
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude N,N-Dimethyl-3-(trifluoromethyl)benzamide
Welcome to the Technical Support Center for the purification of N,N-Dimethyl-3-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require robust, field-proven methods for its purification. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
Introduction: The Purification Challenge
This compound is a valuable intermediate in medicinal chemistry, largely due to the influence of the trifluoromethyl group on the molecule's lipophilicity and metabolic stability. However, the synthesis of this liquid amide, typically from 3-(trifluoromethyl)benzoyl chloride and dimethylamine, often results in a crude product containing several process-related impurities. The primary purification challenge lies in the effective removal of unreacted starting materials and hydrolysis byproducts, which can interfere with subsequent reactions and biological assays. This guide provides a systematic approach to achieving high purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most prevalent impurities are typically:
-
3-(Trifluoromethyl)benzoic acid: This is formed by the hydrolysis of the starting material, 3-(trifluoromethyl)benzoyl chloride, in the presence of trace amounts of water.
-
Unreacted 3-(Trifluoromethyl)benzoyl chloride: Incomplete reaction can leave residual acid chloride in the crude product.
-
Excess Dimethylamine (or its salt): If an excess of dimethylamine is used in the synthesis, it will be present in the crude mixture, often as a hydrochloride or other salt.
Q2: Is recrystallization a suitable purification method for this compound?
A2: Since this compound is a liquid at room temperature with a boiling point of 223 °C, traditional recrystallization from a solid state is not applicable. However, it may be possible to purify it by cooling a concentrated solution in a suitable solvent to induce crystallization if the melting point is near room temperature, though this is less common for liquids. Distillation or chromatography are generally the preferred methods.
Q3: How does the trifluoromethyl group affect the purification strategy?
A3: The electron-withdrawing nature of the trifluoromethyl group can influence the polarity of the molecule. It also increases the lipophilicity of the compound. In chromatography, this can affect its retention time and elution profile. The presence of fluorine can sometimes lead to better separation on fluorinated stationary phases in HPLC.
Troubleshooting Guide
Issue 1: Low Purity After Aqueous Workup
Symptom: Significant amounts of 3-(trifluoromethyl)benzoic acid are still present in the organic layer after extraction.
Cause: Insufficiently basic aqueous wash. The carboxylate salt of the acidic impurity needs to be formed to ensure its partitioning into the aqueous layer.
Solution:
-
Increase Basicity: Use a 5-10% solution of sodium carbonate (Na₂CO₃) or a 1-2 M solution of sodium hydroxide (NaOH) for the aqueous wash instead of a milder base like sodium bicarbonate (NaHCO₃). The stronger base will more effectively deprotonate the benzoic acid derivative.
-
Multiple Washes: Perform at least two to three washes with the basic solution to ensure complete removal of the acidic impurity.
-
Brine Wash: After the basic washes, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove any remaining water from the organic layer and reduces the formation of emulsions.
Issue 2: Co-elution of Impurities During Column Chromatography
Symptom: The desired product and a key impurity have very similar Rf values on TLC, leading to poor separation on a silica gel column.
Cause: The chosen solvent system does not provide adequate selectivity between the compound of interest and the impurity.
Solutions:
-
Solvent System Optimization:
-
Vary Polarity: Experiment with a range of solvent systems with varying polarities. A common starting point for benzamides is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Introduce a Different Solvent: If mixtures of hexanes and ethyl acetate are ineffective, try incorporating a third solvent with different properties, such as dichloromethane or diethyl ether, in small amounts to alter the selectivity.
-
-
Dry Loading: If the crude product has low solubility in the initial chromatography solvent, "dry loading" is recommended. Dissolve the crude material in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column. This technique often results in sharper bands and better separation.
Issue 3: Product Loss During Purification
Symptom: The final yield of the purified product is significantly lower than expected.
Cause: This can be due to several factors, including product remaining in the aqueous layers during extraction, incomplete elution from the chromatography column, or thermal decomposition during distillation.
Solutions:
-
Back-Extraction: After the initial extraction, back-extract the combined aqueous layers with a fresh portion of the organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
Thorough Elution in Chromatography: After the main product has been collected, flush the column with a more polar solvent mixture to ensure all of the product has been eluted. Monitor the fractions by TLC.
-
Vacuum Distillation: Given the high boiling point of this compound (223 °C), purification by distillation should be performed under reduced pressure (vacuum distillation). This lowers the required temperature and minimizes the risk of thermal decomposition.
Experimental Protocols
Protocol 1: Purification by Aqueous Workup and Extraction
This protocol is designed to remove acidic and basic impurities from the crude reaction mixture.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in an organic solvent in which it is freely soluble, such as dichloromethane (DCM) or ethyl acetate (EtOAc). Use a volume that is approximately 10-20 times the volume of the crude product.
-
Acid Wash (Optional): If excess dimethylamine is a likely impurity, transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). This will protonate the amine, making it water-soluble. Drain the aqueous layer.
-
Base Wash: Wash the organic layer with a 5% aqueous solution of sodium carbonate (Na₂CO₃). Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash. This step removes the 3-(trifluoromethyl)benzoic acid impurity.
-
Water Wash: Wash the organic layer with deionized water to remove any residual base.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is suitable for removing impurities with different polarities from the target compound.
Step-by-Step Methodology:
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture you will use).
-
Pour the slurry into the chromatography column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product from the aqueous workup in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product. For example, you might start with 10% ethyl acetate in hexanes and gradually increase to 20% or 30%.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |
| This compound | C₁₀H₁₀F₃NO | 217.19 | Clear, colorless liquid | 223 |
| 3-(Trifluoromethyl)benzoyl chloride | C₈H₄ClF₃O | 208.57 | Colorless to light yellow liquid | 185.5 |
| 3-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | White solid | - |
| Dimethylamine | C₂H₇N | 45.08 | Gas | 7 |
Table 2: Recommended Solvents for Purification
| Purification Step | Solvent/Reagent | Purpose |
| Aqueous Workup | Dichloromethane or Ethyl Acetate | Organic phase for extraction |
| 1 M HCl (aq) | Removal of excess dimethylamine | |
| 5% Na₂CO₃ (aq) | Removal of 3-(trifluoromethyl)benzoic acid | |
| Saturated NaCl (aq) (Brine) | Removal of water and breaking emulsions | |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying the organic phase | |
| Column Chromatography | Silica Gel | Stationary phase |
| Hexanes/Ethyl Acetate Gradient | Mobile phase for elution |
Visualizations
Purification Workflow
Caption: General purification workflow for crude this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting logic for addressing low purity issues.
References
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Department of Chemistry. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Flash Column Chromatography Guide. MIT OpenCourseWare. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Flash Column Chromatography Guide. MIT OpenCourseWare. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
- Prybyciel, M. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
-
WIPO. (2015). PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. WO/2015/053961. Retrieved from [Link]
- Zhang, M., et al. (2013). Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand. Journal of Medicinal Chemistry, 56(15), 6305-6316.
- Zhang, L., et al. (2013). Synthesis of N, N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Organic & Biomolecular Chemistry, 11(34), 5644-5647.
- Google Patents. (2006). Amide-based compounds, production, recovery, purification and uses thereof. US7022844B2.
-
PubMed. (2013). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide.
Technical Support Center: Overcoming Solubility Challenges with N,N-Dimethyl-3-(trifluoromethyl)benzamide
Welcome to the technical support center for N,N-Dimethyl-3-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively. Poor solubility is a common hurdle in research, often leading to inconsistent data and delayed timelines. This resource provides field-proven insights and validated methods to help you overcome these obstacles.
Part 1: Understanding the Molecule - Physicochemical Profile
A foundational understanding of the compound's properties is the first step in troubleshooting solubility. The unique structural features of this compound directly influence its behavior in different solvent systems.
Q1: What are the fundamental physicochemical properties of this compound?
A1: The key properties are summarized below. This compound is a clear, colorless liquid at room temperature.[1] Its high boiling point suggests strong intermolecular forces and low volatility.[1]
| Property | Value | Source |
| CAS Number | 90238-10-1 | ChemicalBook[1] |
| Molecular Formula | C₁₀H₁₀F₃NO | PubChemLite[2] |
| Appearance | Clear, colourless liquid | ChemicalBook[1] |
| Density | 1.255 g/mL at 25 °C | ChemicalBook[1] |
| Boiling Point | 223 °C | ChemicalBook[1] |
| pKa (Predicted) | -1.94 ± 0.70 | ChemicalBook[1] |
Q2: Why is this compound expected to have poor aqueous solubility?
A2: The poor aqueous solubility is a direct consequence of its molecular structure. The key contributing factors are:
-
The Trifluoromethyl (-CF₃) Group: This group is highly lipophilic (fat-loving) and hydrophobic (water-fearing). It significantly increases the overall nonpolar character of the molecule, making it less favorable to interact with polar water molecules.[3]
-
The Benzene Ring: The aromatic ring is also inherently nonpolar and hydrophobic.
-
Lack of Ionizable Groups: The predicted pKa is extremely low, indicating that the molecule will not readily protonate or deprotonate in typical physiological pH ranges (1-8).[1] This lack of ionization prevents the formation of more soluble salts, a common strategy for increasing the aqueous solubility of many drug candidates.[4][5]
Essentially, the molecule is what is often termed a "grease-ball" type compound, characterized by high lipophilicity, which presents challenges for formulation in aqueous systems.[6]
Q3: What is the general solubility profile of this compound in common laboratory solvents?
A3: While specific quantitative data for this compound across a wide range of solvents is not extensively published, we can infer its likely behavior based on its structure and data from similar benzamide compounds. The trifluoromethyl group enhances lipophilicity, suggesting good solubility in many organic solvents.[3] For the parent compound, benzamide, the solubility is highest in polar aprotic and protic organic solvents and very low in water.[7][8][9]
Table 2: Estimated Qualitative Solubility Profile
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Causality |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High / Freely Soluble | These are strong organic solvents capable of disrupting the intermolecular forces of the compound.[10][11] Their polarity can accommodate the amide group while their organic nature solubilizes the rest of the molecule. |
| Alcohols | Methanol, Ethanol | Soluble to Moderately Soluble | These solvents have both polar (hydroxyl) and nonpolar (alkyl) character, allowing them to effectively solvate the molecule. Solubility of benzamides in alcohols is known to increase with temperature.[7][12] |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These nonpolar solvents are effective at dissolving lipophilic compounds. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Generally good solvents for nonpolar to moderately polar organic compounds. |
| Ketones | Acetone | Soluble | Acetone is a versatile solvent that shows high solubility for benzamide itself.[7][8] |
| Aqueous Buffers | Water, PBS, TRIS Buffer | Poor / Insoluble | The compound's high lipophilicity and lack of ionizable groups lead to very poor interaction with water.[3] |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common problems encountered during experiments. The following workflow diagram provides a high-level overview of the troubleshooting process.
Caption: Troubleshooting workflow for dissolution failure.
Q4: I'm trying to make a solution for a cell-based assay in an aqueous buffer, but the compound is just sitting at the bottom. What is my first step?
A4: Your first and most critical step is to prepare a concentrated primary stock solution in a strong, water-miscible organic solvent. Directly dissolving this compound in aqueous media will fail.
-
Recommended Primary Solvent: 100% Dimethyl Sulfoxide (DMSO). DMSO is a superior solvent for a vast array of organic molecules and is miscible in all proportions with water.[10][11]
-
Rationale: This strategy creates a highly concentrated, homogenous stock that can then be serially diluted into your aqueous experimental medium. This is a standard and essential practice for nearly all poorly soluble compounds in biological research.
Q5: I successfully made a 10 mM stock in DMSO, but when I add it to my cell culture media, it immediately turns cloudy and forms a precipitate. How do I stop this?
A5: This is a classic issue of a compound "crashing out" of solution when the solvent environment changes rapidly from organic to aqueous. The key is to control the dilution process carefully to maintain solubility.
-
Cause: When a small volume of concentrated DMSO stock is added to a large volume of aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit in the mixed solvent system, causing rapid precipitation.
-
Solution - The Serial Dilution Protocol:
-
Intermediate Dilution: Do not dilute directly from your 10 mM stock to your final low concentration (e.g., 10 µM). First, perform an intermediate dilution into your aqueous medium (e.g., dilute the 10 mM stock 1:10 to get a 1 mM solution).
-
Vigorous Mixing: As you add the stock solution to the aqueous medium, ensure the solution is being mixed vigorously (e.g., vortexing or rapid pipetting). This rapid dispersion prevents localized areas of high concentration.
-
Final Dilution: Use this 1 mM intermediate solution to make your final dilutions.
-
Control Final Solvent Concentration: Be mindful of the final percentage of your organic co-solvent (e.g., DMSO) in your experiment. For most cell-based assays, this should be kept below 0.5% (v/v) to avoid solvent-induced toxicity. Ensure you run a "vehicle control" with the same final concentration of DMSO to account for any effects of the solvent itself.
-
Q6: Can I use heat to help dissolve the compound?
A6: Yes, gentle heating can be an effective strategy, as the solubility of most benzamide derivatives increases with temperature.[7][12] However, you must proceed with caution.
-
Recommended Practice: Use a water bath set to a gentle temperature (e.g., 30-40°C). Avoid aggressive heating on a hot plate, which can cause solvent evaporation and potential compound degradation, especially over long periods.
-
Limitations:
-
Thermal Stability: While the compound has a high boiling point (223°C), its long-term stability at elevated temperatures in various solvents is likely unknown.[1] Use the minimum heat necessary.
-
Recrystallization: Be aware that if you create a saturated solution at a higher temperature, the compound may crystallize or precipitate out as it cools to room temperature.[13] This can be a significant problem if the solution is not used immediately. If crystallization occurs upon cooling, you may need to add slightly more solvent.[13]
-
Q7: When I try to dissolve the compound, it forms a sticky, clear liquid globule instead of a solution or a solid powder. What is happening?
A7: This phenomenon is known as "oiling out." It occurs when the compound is forced out of solution at a temperature that is above its melting point in that specific solvent system.[14] It can also be caused by the presence of significant impurities.
-
Troubleshooting Steps:
-
Add More Solvent: The most common cause is using too little solvent. The solution becomes supersaturated while hot, and the compound separates as a liquid. Try adding more of the primary solvent.[13][14]
-
Re-heat and Cool Slowly: Add more solvent, gently heat the mixture until the oil redissolves completely, and then allow it to cool to room temperature very slowly. Rapid cooling encourages oiling out.[13][14]
-
Change Solvents: If the problem persists, consider using a different primary solvent system in which the compound may have a higher solubility or a more favorable crystallization behavior.
-
Part 3: Advanced Strategies & Protocols
For challenging applications, a more systematic approach to solvent selection and the use of solubility-enhancing excipients may be required.
Q8: How do I systematically choose the best solvent or method for my specific application?
A8: The optimal choice depends on the requirements of your downstream experiment (e.g., biological assay, chemical reaction, formulation). The following decision tree can guide your selection process.
Caption: Decision tree for solvent and method selection.
Q9: Can you provide a standard operating procedure (SOP) for preparing a 10 mM stock solution in DMSO?
A9: Absolutely. Accuracy in preparing your primary stock solution is paramount for reproducible results.
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Pre-Weigh the Vial: Tare a clean, dry, amber glass vial with a screw cap on an analytical balance.
-
Aliquot the Compound: Carefully add a small amount of this compound (e.g., 2-5 mg) to the vial and record the exact mass.
-
Calculate Required Solvent Volume:
-
The molecular weight of C₁₀H₁₀F₃NO is 217.19 g/mol .
-
Use the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Desired Concentration (mol/L))
-
Example: For 3.50 mg of compound to make a 10 mM (0.010 mol/L) solution: Volume (L) = 0.00350 g / (217.19 g/mol * 0.010 mol/L) = 0.00161 L = 1.61 mL
-
-
Add Solvent: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the liquid is completely clear and homogenous, with no visible undissolved droplets. Gentle warming (30°C) can be applied if needed.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent water absorption by the DMSO. For frequent use, aliquot into smaller single-use volumes to avoid repeated freeze-thaw cycles.
Q10: What are some other co-solvents or formulation strategies I can use if DMSO is not suitable for my system?
A10: While DMSO is the most common starting point, other strategies can be employed, particularly for formulations requiring higher concentrations or for in vivo studies. These methods aim to create stable dispersions or complexes that increase the apparent solubility of the drug.[15][16]
Table 3: Alternative Solubility Enhancement Strategies
| Strategy | Description & Mechanism | When to Consider | Key Excipients |
| Co-Solvency | Using a water-miscible organic solvent to increase the solubility of a lipophilic compound in an aqueous solution.[4][5] | When DMSO is incompatible with the assay or a different solvent profile is needed. | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400) |
| Surfactant Micelles | Non-ionic surfactants form micelles in water above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate the drug, increasing its solubility in the bulk aqueous phase.[6][17] | For preparing higher concentration aqueous formulations for in vitro or in vivo dosing. | Tween® 80, Polysorbate 20, Cremophor® EL |
| Solid Dispersions | The drug is dispersed in an amorphous form within a hydrophilic polymer matrix. This prevents crystallization and enhances the dissolution rate.[18][19][20] | For developing solid oral dosage forms or when high drug loading is required. | Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC) |
Implementing these advanced strategies often requires specialized formulation expertise. For most preclinical laboratory research, optimizing the use of a primary organic stock solution with controlled dilution is the most direct path to success.
References
-
Strategies for the Formulation of Poorly Water-Soluble Drug Substances. (n.d.). MDPI. Retrieved from [Link]
-
Tang, Z., Mo, K., Ma, X., Huang, J., & Zhao, D. (2022). para-Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates. Angewandte Chemie International Edition, 61(36), e202208089. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Uzan, S. (2023). Determination of water content in dimethyl sulfoxide/N,N-dimethyl formamide and methanol content in ethanol by solvatochromism of azo dye, 2-(tert-butyl)-4-methoxy-6-(naphthalen-1-yldiazenyl) phenol. Analytica Chimica Acta, 1241, 340747. [Link]
-
Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility Enhancement of Poorly Soluble Drug by Hot Melt Extrusion Technology. (2025). Impactfactor. Retrieved from [Link]
-
Solubility determination and modelling of benzamide in organic solvents. (n.d.). Spiral. Retrieved from [Link]
-
Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Furaldehyde diethyl acetal | CAS#:13529-27-6. (n.d.). Chemsrc. Retrieved from [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
-
Solubility Enhancement of Drugs with Aid of Surfactants. (n.d.). ResearchGate. Retrieved from [Link]
-
Furfural diethyl acetal | C9H14O3 | CID 83553. (n.d.). PubChem - NIH. Retrieved from [Link]
-
DMSO. (n.d.). gChem. Retrieved from [Link]
-
Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Semantic Scholar. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
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Solubility enhancement of benfotiamine, a lipid derivative of thiamine by solid dispersion technique. (n.d.). PMC - NIH. Retrieved from [Link]
-
furfural diethyl acetal, 13529-27-6. (n.d.). The Good Scents Company. Retrieved from [Link]
- Synthetic method of 2-trifluoromethyl benzamide. (n.d.). Google Patents.
-
Solubility determination and modelling of benzamide in organic solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
Benzamide, N,N-dimethyl-. (n.d.). the NIST WebBook. Retrieved from [Link]
-
Solubility and Preferential Solvation of Carbazochrome in Solvent Mixtures. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility modelling and preferential solvation for 3-nitrobenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzamide. (n.d.). Wikipedia. Retrieved from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound (C10H10F3NO). (n.d.). PubChemLite. Retrieved from [Link]
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Improving the reaction conditions for "N,N-Dimethyl-3-(trifluoromethyl)benzamide" synthesis
Welcome to the technical support center for the synthesis of N,N-Dimethyl-3-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure a successful synthesis.
Introduction to the Synthesis
The synthesis of this compound is a fundamental transformation in organic chemistry, typically achieved by the acylation of dimethylamine with a derivative of 3-(trifluoromethyl)benzoic acid. The most common and direct route involves the reaction of 3-(trifluoromethyl)benzoyl chloride with dimethylamine. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the acyl chloride, generally leading to a facile reaction. However, challenges can arise, from incomplete reactions to purification difficulties. This guide will address these issues systematically.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction Setup and Execution
Question 1: My reaction seems sluggish or incomplete, as indicated by TLC or LC-MS analysis. What are the potential causes and how can I drive it to completion?
Answer: An incomplete reaction can stem from several factors. Let's break down the common culprits and their solutions:
-
Insufficient Base: The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which will protonate the amine starting material, rendering it non-nucleophilic.[1] To counteract this, at least two equivalents of the amine nucleophile or one equivalent of the amine and one equivalent of a non-nucleophilic base (like triethylamine or DIEA) are required to neutralize the HCl produced.[2]
-
Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis. Any moisture in your solvent, glassware, or dimethylamine solution will convert the starting material to the unreactive 3-(trifluoromethyl)benzoic acid. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Low Temperature: While the reaction is typically exothermic and proceeds well at room temperature, starting at a lower temperature (0 °C) and allowing it to warm to room temperature is a common practice to control the initial exotherm.[2] If the reaction is sluggish, gentle heating (40-50 °C) can be employed to increase the reaction rate.
-
Poor Mixing: If you are using a biphasic system (e.g., an aqueous solution of dimethylamine), vigorous stirring is crucial to ensure adequate contact between the reactants.
Troubleshooting Workflow for Incomplete Reactions:
Caption: Troubleshooting Decision Tree for Incomplete Reactions.
Question 2: I am observing a significant amount of a water-soluble byproduct. What is it and how can I minimize its formation?
Answer: The most likely water-soluble byproduct is dimethylammonium chloride, formed from the reaction of dimethylamine with the HCl generated during the acylation.[1] Its presence is a normal consequence of the reaction. However, if your yield of the desired amide is low, it could indicate that a significant portion of your dimethylamine was consumed in this acid-base reaction before it could act as a nucleophile.
To minimize the impact of this on your yield, ensure that you are using a sufficient excess of dimethylamine or an alternative base as previously mentioned. During the workup, washing the organic layer with water will effectively remove this salt.
Alternative Coupling Reagents
Question 3: I do not have 3-(trifluoromethyl)benzoyl chloride. Can I synthesize the amide directly from 3-(trifluoromethyl)benzoic acid?
Answer: Yes, you can synthesize the amide directly from the carboxylic acid using a coupling agent. This avoids the need to handle the lachrymatory and moisture-sensitive acyl chloride. Several classes of coupling reagents are available, each with its own advantages.
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC | Readily available and effective for many substrates.[3][4] | Urea byproducts from DCC can be difficult to remove by filtration; EDC byproducts are water-soluble. |
| Phosphonium Salts | BOP, PyBOP | High reactivity and low racemization potential. | Byproducts can be difficult to remove and the reagents can be expensive.[3] |
| Uronium/Aminium Salts | HBTU, HATU | High reactivity, fast reaction times, and low racemization.[3] | Can be sensitive to moisture.[3] |
For the synthesis of this compound, a carbodiimide-based coupling, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), is often a good starting point due to the water-solubility of its urea byproduct, which simplifies purification.[4] The addition of an activator like HOBt (Hydroxybenzotriazole) is recommended to suppress side reactions.[3]
Reaction Mechanism for EDC/HOBt Coupling:
Caption: Simplified mechanism of amide formation using EDC and HOBt.
Workup and Purification
Question 4: What is the recommended workup procedure to isolate my product?
Answer: A standard aqueous workup is typically effective for isolating this compound.
-
Quenching: After the reaction is complete, quench the reaction mixture by adding water or a saturated aqueous solution of sodium bicarbonate. The bicarbonate solution will neutralize any remaining acid, including HCl or unreacted carboxylic acid.[5]
-
Extraction: Extract the aqueous mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[5][6] The desired amide product is nonpolar and will preferentially dissolve in the organic layer.
-
Washing: Wash the combined organic layers sequentially with:
-
1M HCl (to remove any remaining amine)
-
Saturated aqueous NaHCO₃ (to remove any remaining acid)
-
Brine (to remove the bulk of the water from the organic layer)
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[3][6]
Question 5: My crude product is an oil and appears impure by NMR. What are the best purification methods?
Answer: this compound is a liquid at room temperature.[7] If your crude product is an oil, this is expected. For purification, the following methods are recommended:
-
Silica Gel Column Chromatography: This is the most common and effective method for purifying amides. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.[5][6] The product is moderately polar and should elute well under these conditions.
-
Distillation: Given its boiling point of approximately 223 °C, vacuum distillation could be a viable option for purification, especially on a larger scale.[7]
Experimental Protocols
Protocol 1: Synthesis from Acyl Chloride
This protocol describes the synthesis of this compound from 3-(trifluoromethyl)benzoyl chloride and dimethylamine.
Materials:
-
3-(Trifluoromethyl)benzoyl chloride
-
Dimethylamine (2.0 M solution in THF or 40% aqueous solution)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add a solution of dimethylamine (1.2 equivalents) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (ethyl acetate/hexanes) to obtain the pure this compound.
Protocol 2: Synthesis from Carboxylic Acid using EDC/HOBt
This protocol provides a general guideline for the synthesis using EDC as a coupling agent.
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Dimethylamine (2.0 M solution in THF)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 3-(trifluoromethyl)benzoic acid (1.0 equivalent) and the anhydrous solvent.
-
Add HOBt (1.1 equivalents) to the solution and stir until it dissolves.[3]
-
Add dimethylamine (1.2 equivalents) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography to obtain the pure benzamide.
References
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). PubMed Central - NIH. [Link]
-
Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. ResearchGate. [Link]
-
synthesis of amides from acid chlorides. (2019). YouTube. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). Preprints.org. [Link]
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- CN101585781A - Preparing method of N, N-dimethylbenzamide.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central - NIH. [Link]
-
Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025). ResearchGate. [Link]
-
Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3. Europe PMC. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
-
Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. ACS Publications. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
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"N,N-Dimethyl-3-(trifluoromethyl)benzamide" reaction monitoring by TLC
Technical Support Center: Reaction Monitoring by TLC
Topic: Synthesis of N,N-Dimethyl-3-(trifluoromethyl)benzamide
Welcome to the technical support center for monitoring the synthesis of this compound using Thin-Layer Chromatography (TLC). This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable advice and troubleshoot common issues encountered during reaction monitoring.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental questions regarding the use of TLC to monitor the conversion of 3-(trifluoromethyl)benzoic acid to this compound.
Q1: What is the scientific principle behind using TLC to monitor this specific reaction?
A: Thin-Layer Chromatography (TLC) separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent system).[1][2] In this synthesis, the starting material, 3-(trifluoromethyl)benzoic acid, is a highly polar molecule due to its carboxylic acid group, which can form strong hydrogen bonds with the silica gel. The product, this compound, is a less polar amide. This significant difference in polarity is the key to successful monitoring.[3]
-
High Polarity Starting Material: 3-(trifluoromethyl)benzoic acid will adhere strongly to the polar silica gel plate and will not travel far up the plate with the mobile phase, resulting in a low Retention Factor (Rf) value.
-
Lower Polarity Product: The amide product will interact less strongly with the silica gel and travel further up the plate, resulting in a higher Rf value.
By observing the disappearance of the starting material spot and the appearance of the product spot over time, you can effectively track the reaction's progress.[4]
Q2: Which starting materials should I be monitoring on my TLC plate?
A: The primary starting material to monitor is the 3-(trifluoromethyl)benzoic acid . While dimethylamine is also a reactant, it is a volatile, basic gas or liquid that is typically used in excess and is not easily visualized on a standard silica gel TLC plate without special visualization agents. The reaction is considered complete upon the full consumption of the limiting reagent, which is typically the 3-(trifluoromethyl)benzoic acid.
Q3: How do I properly prepare my samples for TLC analysis?
A: Proper sample preparation is crucial for clear results.
-
Starting Material (SM) Reference: Prepare a dilute solution (~1%) of your 3-(trifluoromethyl)benzoic acid in a volatile solvent like ethyl acetate or dichloromethane.
-
Reaction Mixture (RM): Withdraw a small aliquot (a few drops) from your reaction vessel using a glass capillary. Dilute this aliquot in a separate small vial with a volatile solvent (e.g., 100 µL of solvent for 1-2 drops of reaction mixture). High-boiling point reaction solvents like DMF or DMSO can cause severe streaking if not sufficiently diluted.[5]
-
Co-spot (Co): This is the most critical lane for unambiguous interpretation. In this lane, you will apply both the starting material reference and the reaction mixture sample on the exact same spot. This helps to confirm the identity of the spots in your reaction mixture lane.[4]
Section 2: Experimental Protocol & Data Interpretation
This section provides a step-by-step guide for running a TLC plate for this reaction and interpreting the results.
Detailed Protocol: Monitoring the Amidation Reaction
-
Plate Preparation:
-
Using a pencil (never a pen, as ink will run), gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate.[6]
-
Mark three small, equidistant ticks on the baseline for your three lanes: 'SM' (Starting Material), 'Co' (Co-spot), and 'RM' (Reaction Mixture).
-
-
Spotting the Plate:
-
Using a clean capillary tube for each sample, apply a small spot of the prepared solutions onto the corresponding ticks on the baseline.[2]
-
Aim for spots that are 1-2 mm in diameter.[7] To keep spots concentrated, apply a small amount and let the solvent fully evaporate before reapplying to the same spot if needed.[6]
-
For the 'Co' lane, spot the SM solution first, let it dry, and then spot the RM solution directly on top of it.
-
-
Developing the Plate:
-
Prepare a mobile phase. A good starting point for this system is a mixture of 7:3 Hexane:Ethyl Acetate .
-
Pour a small amount (~0.5 cm depth) of the mobile phase into a developing chamber. Ensure the solvent level is below your baseline.[6]
-
Place a piece of filter paper in the chamber to help saturate the chamber atmosphere with solvent vapor, which ensures a more even solvent front.[4][8]
-
Carefully place the spotted TLC plate into the chamber and cover it with the lid. Allow the solvent to travel up the plate by capillary action.[1][9]
-
-
Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
The primary method of visualization should be a short-wave (254 nm) UV lamp .[10][11] Both the starting material and the product are aromatic and will absorb UV light, appearing as dark spots against the fluorescent green background of the plate.[4][10]
-
Circle the spots you see with a pencil, as they will disappear when the lamp is removed.[11]
-
Interpreting the TLC Plate
The progression of your TLC plates over time should look something like this:
| Compound | Structure (Example) | Polarity | Typical Rf (7:3 Hex:EtOAc) |
| 3-(Trifluoromethyl)benzoic acid | High | ~0.2 | |
| This compound | ![]() | Medium | ~0.6 |
-
At the beginning of the reaction (T=0): You will see a strong spot in the SM lane at a low Rf and a corresponding strong spot in the RM lane at the same Rf. The product spot (higher Rf) should be absent or very faint in the RM lane.
-
During the reaction (T=midpoint): The RM lane will show both a spot for the starting material (diminishing in intensity) and a spot for the product (increasing in intensity). The co-spot lane will show two distinct spots.
-
At the end of the reaction (T=final): The spot corresponding to the starting material in the RM lane should be completely gone. Only the higher Rf product spot should be visible. The co-spot lane will confirm this, showing the low Rf SM spot and the high Rf product spot, which should align perfectly with the spot in the RM lane.
Section 3: Troubleshooting Guide
This Q&A section is designed to solve specific problems you may encounter.
Q: My spots are streaking vertically instead of forming tight circles. What's wrong?
A: Streaking is a common issue with several potential causes:
-
Sample Overload: You may have spotted too much material.[1][12] Prepare a more dilute sample solution and try spotting less on the baseline.
-
Acidic Compound Interaction: The 3-(trifluoromethyl)benzoic acid is acidic and can interact strongly with the silica gel, causing tailing.[12] To counteract this, you can add a small amount (1-2 drops) of acetic acid or formic acid to your mobile phase. This protonates the silica surface and the analyte, reducing the strong ionic interactions that lead to streaking.[3]
-
Incomplete Drying: If the spotting solvent hasn't fully evaporated before development, it can interfere with the separation.[8] Ensure the plate is completely dry before placing it in the chamber.
-
High-Boiling Point Solvents: If your reaction is in a solvent like DMF or DMSO, even small amounts can cause major streaking.[5] Ensure your reaction aliquot is significantly diluted with a more volatile solvent.
Q: All my spots are stuck at the bottom of the plate (Rf values are too low). How do I fix this?
A: This indicates your mobile phase is not polar enough to move the compounds up the plate. The solvent is having trouble displacing the analytes from the silica gel.
-
Solution: Increase the polarity of your mobile phase. For a Hexane:Ethyl Acetate system, this means increasing the proportion of ethyl acetate. For example, try changing from a 7:3 ratio to a 1:1 or 3:7 ratio.
Q: All my spots ran to the top of the plate (Rf values are too high). What should I do?
A: This is the opposite problem: your mobile phase is too polar. The compounds are spending too much time dissolved in the mobile phase and are not interacting enough with the stationary phase.
-
Solution: Decrease the polarity of your mobile phase. For a Hexane:Ethyl Acetate system, increase the proportion of hexane. For example, try changing from 7:3 to 9:1.
Q: I see an unexpected spot on my TLC. What could it be?
A: An unexpected spot could be a side product or an impurity.
-
Possible Side Product: If the reaction is run from the acyl chloride of 3-(trifluoromethyl)benzoic acid, a common side reaction is hydrolysis of the acyl chloride back to the carboxylic acid, especially if moisture is present. This would appear as a spot with the same Rf as your starting material.
-
Impurity: The impurity could have been present in your starting materials. Always run a TLC of your starting materials before beginning the reaction to check for purity.
Q: I can't see any spots under the UV lamp. What's the issue?
A: This can be frustrating, but is usually solvable.
-
Sample Concentration is Too Low: Your diluted sample may be too weak. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications, to build up the concentration.[6]
-
UV Lamp Issue: Ensure you are using a short-wave (254 nm) UV lamp, as this is the wavelength at which the fluorescent indicator in the TLC plate works.[10] Check that the lamp is functioning correctly.
-
Non-UV Active Compound: While the starting material and product in this specific reaction are UV active, if you are applying this knowledge to other reactions, be aware that not all organic compounds absorb UV light. In such cases, you would need to use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) to visualize the spots.[4][10]
Visual Workflow: Troubleshooting TLC Separation
The following diagram outlines a logical workflow for addressing common separation issues.
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Validation & Comparative
A Comparative Guide to the Biological Activity of N,N-Dimethyl-3-(trifluoromethyl)benzamide and Its Analogues
In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of therapeutic agents. The strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comparative analysis of the biological activity of N,N-Dimethyl-3-(trifluoromethyl)benzamide and its structural analogues, with a focus on their potential as anticancer and acetylcholinesterase inhibitory agents. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.
The Trifluoromethylated Benzamide Core: A Hub of Biological Activity
This compound serves as our core compound of interest, characterized by a benzamide backbone substituted with a trifluoromethyl group at the meta-position and two methyl groups on the amide nitrogen. The trifluoromethyl group, with its high electronegativity and lipophilicity, can significantly influence the electronic and pharmacokinetic properties of the molecule[1]. This guide will explore how modifications to these key structural features impact biological activity.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzamide derivatives have emerged as a promising class of anticancer agents, with many exerting their effects through the inhibition of key enzymes involved in cancer cell survival and proliferation, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs)[2][3].
Structure-Activity Relationship of Benzamide Analogues as Anticancer Agents
The antiproliferative activity of benzamide analogues is highly dependent on their substitution patterns. For instance, a study on N-substituted benzamide derivatives revealed that the nature of the substituent on the amide nitrogen and the phenyl ring plays a critical role in their cytotoxicity against various cancer cell lines[4][5].
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Analogue 1 (Example N-substituted benzamide) | MCF-7 (Breast) | 43.4 | [6] |
| MDA-MB-231 (Breast) | 35.9 | [6] | |
| Analogue 2 (Example N-substituted benzamide) | MCF-7 (Breast) | 39.0 | [6] |
| MDA-MB-231 (Breast) | 35.1 | [6] | |
| Analogue 3 (Example Imidazole-based N-phenylbenzamide) | A549 (Lung) | 7.5 | [7] |
| HeLa (Cervical) | 9.3 | [7] | |
| MCF-7 (Breast) | 8.9 | [7] | |
| Analogue 4 (Thiazolo[4,5-d]pyrimidine derivative with CF3) | A375 (Melanoma) | >50 | [8] |
| C32 (Amelanotic melanoma) | >50 | [8] | |
| DU145 (Prostate) | >50 | [8] | |
| MCF-7/WT (Breast) | >50 | [8] |
Note: The IC50 values presented are for representative benzamide analogues and are intended to illustrate the range of activities observed in this chemical class. Direct comparison of this compound requires dedicated experimental evaluation.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds[2][4][5][9].
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells[9].
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment[2].
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogues) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours)[2].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[9].
-
Formazan Solubilization: After the incubation period, carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals[9].
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 490 nm using a microplate reader[9].
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow of the MTT assay for assessing cell viability.
Acetylcholinesterase Inhibition: A Target for Neurodegenerative Diseases
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders[10][11][12].
Structure-Activity Relationship of Benzamide Analogues as Acetylcholinesterase Inhibitors
The inhibitory activity of benzamide derivatives against AChE is influenced by the nature and position of substituents on the benzamide scaffold. A study of benzamide and picolinamide derivatives with a dimethylamine side chain demonstrated that the position of this side chain significantly impacts AChE inhibitory potency and selectivity[13][14].
| Compound/Analogue | Enzyme | IC50 (µM) | Reference |
| Compound 7a (Picolinamide derivative) | Acetylcholinesterase (AChE) | 2.49 ± 0.19 | [13][14] |
| Butyrylcholinesterase (BChE) | > 247.5 | [13][14] | |
| Compound 4g (Phthalimide derivative) | Acetylcholinesterase (AChE) | 1.1 ± 0.25 | [11] |
| Donepezil (Reference drug) | Acetylcholinesterase (AChE) | 0.41 ± 0.12 | [11] |
Note: The presented data highlights the potential of benzamide-related structures as AChE inhibitors. The activity of this compound would need to be determined experimentally for a direct comparison.
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
Ellman's method is a widely used, simple, and rapid spectrophotometric assay for measuring cholinesterase activity[15][16][17].
Principle: The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is proportional to the AChE activity[17].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB in the buffer, a solution of acetylthiocholine iodide (ATCI) as the substrate, and a solution of the test inhibitor at various concentrations[15].
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor solution to each well.
-
Enzyme Addition: Add the acetylcholinesterase enzyme solution to each well and incubate for a short period (e.g., 5 minutes) at room temperature to allow the inhibitor to interact with the enzyme[15].
-
Initiation of Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode[15].
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then calculated from the dose-response curve.
Caption: Workflow for Ellman's method to determine AChE inhibition.
Concluding Remarks and Future Directions
This guide has provided a comparative overview of the biological activities of benzamide analogues, with a focus on anticancer and acetylcholinesterase inhibitory properties. The trifluoromethyl group is a key pharmacophore that can significantly enhance the therapeutic potential of the benzamide scaffold. The presented structure-activity relationships, while not exhaustive, highlight the importance of systematic structural modification in optimizing biological activity.
Future research should focus on the direct synthesis and evaluation of this compound and a focused library of its analogues in a consistent set of biological assays. This will enable a more precise determination of its therapeutic potential and provide a clearer roadmap for the development of novel drug candidates based on this promising chemical scaffold.
References
-
Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. PMC - PubMed Central. Available at: [Link]
-
para-Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates. PubMed. Available at: [Link]
-
Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Available at: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Preprint. Available at: [Link]
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC - NIH. Available at: [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC - NIH. Available at: [Link]
-
IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe²⁺-Induced Lipid Peroxidation of Some Novel Isoindolin-1,3-dione-based Acetohydrazides. ResearchGate. Available at: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available at: [Link]
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC - NIH. Available at: [Link]
-
Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives. Iraqi National Journal of Chemistry. Available at: [Link]
-
Trifluoromethyl ketones as inhibitors of histone deacetylase. ResearchGate. Available at: [Link]
-
Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]
-
Synthesis and Acetylcholinesterase Inhibitory Evaluation of 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives as Potential Anti-Alzheimer Agents. NIH. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. Available at: [Link]
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A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm (RSC Publishing). Available at: [Link]
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Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Chemical Science (RSC Publishing). Available at: [Link]
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IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. Available at: [Link]
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Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PMC - NIH. Available at: [Link]
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Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. NIH. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. PMC - NIH. Available at: [Link]
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New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC - NIH. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for N,N-Dimethyl-3-(trifluoromethyl)benzamide
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of potential analytical methods for the characterization and quantification of N,N-Dimethyl-3-(trifluoromethyl)benzamide, a key intermediate in many synthetic pathways. We will delve into the principles, proposed experimental protocols, and validation strategies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), framed within the context of international regulatory guidelines.
The Imperative of Method Validation
Before delving into specific techniques, it is crucial to understand the "why" behind method validation. The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[1] This is not merely a regulatory hurdle but a fundamental aspect of scientific integrity, ensuring that the data generated is accurate, precise, and reliable. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the basis of the validation parameters discussed in this guide.[2][3][4][5][6] The validation process is a continuous lifecycle, starting from method development and extending throughout the method's use to ensure its ongoing performance.[3][4]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical in selecting and optimizing an analytical method.
| Property | Value |
| Molecular Formula | C₁₀H₁₀F₃NO |
| Appearance | Clear, colorless liquid |
| Boiling Point | 223 °C |
| Density | 1.255 g/mL at 25 °C[7] |
The compound's relatively high boiling point and thermal stability suggest its suitability for both HPLC and GC analysis.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
Reverse-phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds. For this compound, an RP-HPLC method would be an excellent choice for routine quality control, purity assessments, and stability studies.
The "Why" Behind the HPLC Method Design
The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately nonpolar compounds like our target analyte. A mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer provides the necessary polarity range to achieve good separation. The UV detector is chosen due to the presence of the benzamide chromophore, which should exhibit significant absorbance in the UV range.
Proposed Experimental Protocol for HPLC Method Validation
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at a slightly acidic pH to ensure the analyte is in a neutral form).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (typically in the range of 220-280 nm for benzamides).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Working Standards: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Dissolve the sample containing this compound in the diluent to a concentration within the range of the working standards.
HPLC Method Validation Workflow
Caption: Workflow for HPLC Method Validation.
Data Presentation: HPLC Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria (based on ICH Q2(R1))[1] |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The analyte peak should be well-resolved from placebo and potential impurity peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. | % Recovery typically between 98.0% and 102.0%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (RSD) ≤ 2%. Intermediate Precision (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Purity and Impurity Profiling
GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and thermally stable compounds. While HPLC is often the workhorse for routine analysis, GC-MS excels in identifying and quantifying trace-level impurities.
The "Why" Behind the GC-MS Method Design
The choice of a mid-polarity capillary column is to ensure good separation of the analyte from potential impurities. The use of a mass spectrometer as a detector provides a high degree of certainty in the identification of peaks based on their mass spectra, in addition to their retention times. This is particularly valuable for impurity profiling. A derivatization step is not expected to be necessary for this compound.
Proposed Experimental Protocol for GC-MS Method Validation
1. Instrumentation:
-
Gas chromatograph equipped with a capillary column, an autosampler, and a mass selective detector.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: Rtx-5 amine (30 m x 0.32 mm x 1.50 µm) or a similar mid-polarity column.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[8]
-
Oven Temperature Program: An initial temperature of around 60°C, held for a short period, followed by a temperature ramp to a final temperature that allows for the elution of the analyte and any potential impurities.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
MS Interface Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for quantitative analysis of the target analyte and known impurities.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration that falls within the calibration range.
GC-MS Method Validation Workflow
Caption: Workflow for GC-MS Method Validation.
Data Presentation: GC-MS Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria (based on ICH Q2(R1))[1] |
| Specificity | Confirmation of peak identity and purity using mass spectral data. | The mass spectrum of the analyte peak in the sample should match that of the reference standard. |
| Linearity | A linear relationship between the peak area and the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The agreement between the measured value and the true value. | % Recovery typically within 80-120% for impurity analysis. |
| Precision | The closeness of agreement among a series of measurements. | Repeatability (RSD) ≤ 15% for trace analysis. |
| LOD & LOQ | The lowest concentration at which the analyte can be reliably detected and quantified. | Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). |
| Robustness | The ability of the method to withstand small variations in experimental conditions. | Consistent results with minor changes in oven temperature ramp rate, carrier gas flow rate, etc. |
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. |
| Instrumentation | HPLC system with UV or PDA detector. | Gas chromatograph with a mass spectrometer. |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent. |
| Sensitivity | Good, but generally lower than GC-MS for volatile compounds. | Excellent, especially in SIM mode. |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum, providing high confidence in identification. |
| Best Suited For | Routine QC, assay, and purity determination. | Impurity identification and quantification, analysis of volatile organic impurities. |
| Throughput | Generally higher than GC-MS. | Can be lower due to longer run times and more complex data analysis. |
Spectroscopic Methods for Identity Confirmation
While chromatographic techniques are essential for quantification and separation, spectroscopic methods are invaluable for confirming the identity and structure of this compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique can confirm the presence of key functional groups. For this molecule, characteristic peaks would be expected for the C=O stretch of the amide (around 1660 cm⁻¹) and C-F stretches from the trifluoromethyl group.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed structural information, confirming the connectivity of the atoms in the molecule.
Conclusion
The choice of an analytical method for this compound is dictated by the specific analytical challenge. For routine quality control and assay, a well-validated RP-HPLC method offers a robust, reliable, and high-throughput solution. For in-depth impurity profiling and trace-level analysis, the superior sensitivity and specificity of GC-MS make it the preferred technique.
Ultimately, a comprehensive analytical strategy for this compound would likely involve a combination of these techniques: HPLC for routine quantification, GC-MS for impurity identification, and spectroscopic methods for definitive structural confirmation. The validation of these methods, following established guidelines from bodies like the ICH, is paramount to ensuring the quality and safety of any final product.
References
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Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed. (2024, June 6). [Link]
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Development of a validated RP-HPLC assay method for quantitative separation of Teriflunomide and its process-related - Semantic Scholar. (n.d.). [Link]
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(PDF) Thermal, spectroscopic and DFT studies of solid benzamide - ResearchGate. (2025, August 10). [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). [Link]
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Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF - ResearchGate. (n.d.). [Link]
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Method Development and Validation for Quantification Of N, N-Dimethylformamide - Ijaresm. (n.d.). [Link]
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ICH Validation of Analytical Procedure Q2(R2). (2022, March 24). [Link]
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Determination of N,N-dimethylformamide in air by capillary gas chromatography. (n.d.). [Link]
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Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA. (n.d.). [Link]
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). [Link]
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Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC - Science Publishing Group. (n.d.). [Link]
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FDA issues revised guidance for analytical method validation - ResearchGate. (2025, August 6). [Link]
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Analytical insights into nitrosamine drug substance related impurities (NDSRIs) - ANTISEL. (2024, May 22). [Link]
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Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC - NIH. (n.d.). [Link]
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ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31). [Link]
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GAS CHROMATOGRAPHY-MASS SPECTROMETRY DETECTION OF DIAGNOSTIC FEATURES OF MOLECULAR BIOINDICATORS ADSORBED ON MINERALS RELEVANT T. (n.d.). [Link]
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Vibrational Spectroscopic Studies of Cocrystals and Salts. 1. The Benzamide−Benzoic Acid System | Request PDF - ResearchGate. (2025, August 6). [Link]
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Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. (n.d.). [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). [Link]
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(PDF) Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry - ResearchGate. (2025, October 22). [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.). [Link]
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Spectrophotometric determination of some pharmaceutical amides through charge-transfer complexation reactions - PubMed. (n.d.). [Link]
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The Pivotal Role of the Trifluoromethyl Group and N,N-Dimethyl Substitution in Benzamide Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N,N-Dimethyl-3-(trifluoromethyl)benzamide, a scaffold of significant interest. By comparing its performance with key analogs, we illuminate the critical contributions of the trifluoromethyl moiety and the N,N-dimethyl substitution to its biological profile, offering insights to guide future drug design and optimization.
Introduction: The Benzamide Scaffold and the Impact of Fluorination
The benzamide core is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents. Its versatility allows for fine-tuning of physicochemical and pharmacological properties through substitution on both the phenyl ring and the amide nitrogen. The introduction of a trifluoromethyl (-CF3) group, in particular, can dramatically alter a molecule's characteristics. This highly electronegative and lipophilic moiety can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This guide explores these effects within the context of this compound, dissecting its SAR through a comparative lens.
Comparative Analysis of this compound and Analogs
While direct, comprehensive SAR studies on this compound are not extensively documented in a single source, a comparative analysis can be constructed by examining related compounds from various studies. This approach allows us to infer the contributions of key structural features.
The Influence of the Trifluoromethyl Group on the Phenyl Ring
The position and presence of the trifluoromethyl group on the phenyl ring are critical determinants of biological activity. In the realm of insect repellents, a pertinent comparison can be drawn with the widely used N,N-diethyl-m-toluamide (DEET). While DEET features a methyl group at the 3-position, studies on related trifluoromethylphenyl amides suggest that the -CF3 group can significantly impact repellent and insecticidal properties.
For instance, replacement of the N'-3-iodo substituent with a 3-trifluoromethyl group in a series of N-(1-naphthyl)-N′-aryl-N′-methylguanidines resulted in a nearly two-fold increase in binding affinity at the PCP binding site[1]. This highlights the potential of the 3-trifluoromethyl group to enhance interactions with biological targets.
The Role of N,N-Dialkyl Substitution on the Amide
The nature of the alkyl groups on the amide nitrogen plays a crucial role in modulating the activity of benzamide derivatives. To understand the significance of the N,N-dimethyl substitution in the title compound, we can draw parallels from studies on other N-substituted benzamides.
A study on the insect repellent activity of a series of amide analogues of DEET and N,N-diethylphenylacetamide (DEPA) revealed that while no single physicochemical parameter could be directly correlated to protection time, a combination of vapor pressure, lipophilicity, and molecular length provided an excellent correlation[2]. This suggests that the size and nature of the N-alkyl groups are critical for optimizing repellent efficacy.
In the context of enzyme inhibition, a study on N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors demonstrated that modifications to the N-substituent significantly impact anti-proliferative activities[3]. This underscores the importance of the N-substituent in directing the molecule's interaction with specific biological targets.
Structure-Activity Relationship Summary
Based on the available data, we can summarize the key SAR points for 3-(trifluoromethyl)benzamide derivatives:
| Structural Modification | Effect on Biological Activity | Rationale |
| Phenyl Ring Substitution | ||
| 3-Trifluoromethyl group | Generally enhances binding affinity and can increase insecticidal/repellent activity compared to a methyl group. | The electron-withdrawing nature and lipophilicity of the -CF3 group can alter the electronic properties of the aromatic ring and improve interactions with hydrophobic pockets in target proteins. |
| Amide N-Substitution | ||
| N,N-Dimethyl vs. N,N-Diethyl | Subtle but significant impact on activity, likely affecting factors like volatility, lipophilicity, and binding orientation. | The size and conformation of the N-alkyl groups influence the molecule's overall shape and its ability to fit into the active site of a target enzyme or receptor. |
| N-Alkyl chain length | Can be optimized for specific targets. For example, in cholinesterase inhibitors, longer alkyl chains (C5-C7) can be optimal for BuChE inhibition. | The alkyl chain can interact with hydrophobic regions of the binding pocket, and its length can be tailored to maximize these interactions. |
Experimental Protocols
To facilitate further research and comparative studies, we provide a generalized protocol for the synthesis and evaluation of N,N-dialkyl-3-(trifluoromethyl)benzamide analogs.
General Synthesis of N,N-Dialkyl-3-(trifluoromethyl)benzamides
This procedure is adapted from standard amide synthesis protocols.
Materials:
-
3-(Trifluoromethyl)benzoyl chloride
-
Appropriate secondary amine (e.g., dimethylamine, diethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other suitable base
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Dissolve 3-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the desired secondary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled solution of 3-(trifluoromethyl)benzoyl chloride with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N,N-dialkyl-3-(trifluoromethyl)benzamide.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
In Vitro Insect Repellent Assay (Arm-in-Cage Test)
This protocol is a standard method for evaluating the efficacy of insect repellents.
Materials:
-
Test compounds (e.g., this compound and its analogs) dissolved in a suitable solvent (e.g., ethanol) at various concentrations.
-
DEET as a positive control.
-
Solvent alone as a negative control.
-
Caged mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), starved for at least 4 hours.
-
Human volunteers.
Procedure:
-
Recruit human volunteers and obtain informed consent. Ensure all ethical guidelines are followed.
-
Mark a defined area (e.g., 3 cm x 4 cm) on the forearm of each volunteer.
-
Apply a specific volume (e.g., 0.1 mL) of the test compound solution, positive control, or negative control to the marked area and spread evenly. Allow the solvent to evaporate completely.
-
Insert the treated arm into a cage containing a known number of female mosquitoes (e.g., 50-100).
-
Record the number of mosquito landings and probings on the treated area over a set period (e.g., 3 minutes).
-
Repeat the exposure at regular intervals (e.g., every 30 minutes) to determine the protection time. The protection time is defined as the time from application until the first confirmed bite or a predefined number of landings.
-
Compare the protection times of the test compounds with that of DEET.
Visualization of Key SAR Concepts
To visually represent the logical flow of a structure-activity relationship study for this compound, the following diagram illustrates the systematic modification of the lead compound to probe the effects of different structural features.
Caption: Systematic SAR exploration of this compound.
Conclusion
The analysis of this compound and its analogs reveals a nuanced structure-activity relationship where both the 3-trifluoromethyl group on the phenyl ring and the N,N-dimethyl substitution on the amide play critical roles in defining its biological activity. The trifluoromethyl group often enhances potency, likely through improved metabolic stability and target binding. The N,N-dialkyl substituents allow for fine-tuning of physicochemical properties, which is crucial for optimizing efficacy for specific applications, such as insect repellency or enzyme inhibition. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers in the design and development of novel benzamide-based compounds with improved therapeutic or practical utility.
References
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Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(7), 798-806. Available from: [Link]
-
Ghavipanjeh, F., et al. (2022). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. Scientific Reports, 12(1), 5588. Available from: [Link]
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Li, A., et al. (2019). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Molecules, 24(15), 2783. Available from: [Link]
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Gopishetty, S., et al. (2011). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Journal of Medicinal Chemistry, 54(15), 5557-5568. Available from: [Link]
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Pal, R. K., et al. (2005). Analysis of molecular stereoelectronic similarity between N,N-diethyl-m-toluamide (DEET) analogs and insect juvenile hormone to develop a model pharmacophore for insect repellent activity. Journal of molecular modeling, 11(3), 197-207. Available from: [Link]
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Kumar, S., et al. (2011). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Inhalation toxicology, 23(10), 585-592. Available from: [Link]
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Wang, B-L., et al. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 26(11), 3183. Available from: [Link]
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Ohta, K., et al. (1997). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Journal of medicinal chemistry, 40(5), 691-699. Available from: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for DEET (N,N-diethyl-meta-toluamide). Available from: [Link]
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Wei, G-F., et al. (2021). Research Article Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. Journal of Chemistry. Available from: [Link]
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Singh, V., et al. (2019). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC advances, 9(1), 333-345. Available from: [Link]
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Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(7), 798-806. Available from: [Link]
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American Chemical Society. (2022). N,N-Diethyl-m-toluamide (DEET). Available from: [Link]
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Wei, G-F., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 844390. Available from: [Link]
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Wang, B-L., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(15), 2783. Available from: [Link]
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Sharma, R., et al. (2010). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Parasitology Research. Available from: [Link]
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Kumar, S., et al. (2011). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Inhalation toxicology, 23(10), 585-592. Available from: [Link]
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Vicker, N., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 22(12), 2033. Available from: [Link]
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Wang, X-M., et al. (2022). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Journal of the Brazilian Chemical Society, 33, 1348-1358. Available from: [Link]
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Li, A., et al. (2021). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 26(11), 3183. Available from: [Link]
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A Researcher's Guide to Benchmarking N,N-Dimethyl-3-(trifluoromethyl)benzamide in Insecticidal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the performance of N,N-Dimethyl-3-(trifluoromethyl)benzamide as a potential insecticidal agent. While specific efficacy data for this compound is not yet publicly available, its structural features—a benzamide core and a trifluoromethyl group—suggest potential bioactivity. The trifluoromethyl group is known to enhance metabolic stability and potency of bioactive molecules. This guide outlines a series of robust, well-established assays to benchmark its performance against known standards, enabling researchers to generate high-quality, comparable data.
Introduction to this compound: A Candidate for Investigation
This compound is a synthetic organic compound featuring a central benzamide scaffold. The presence of the trifluoromethyl (CF3) group is of particular interest in medicinal and agricultural chemistry. This group often enhances the lipophilicity and metabolic stability of a molecule, which can lead to improved bioavailability and efficacy. Benzamides, as a class, have been explored for a wide range of biological activities, including insecticidal and herbicidal properties. Given these characteristics, this compound warrants investigation as a potential insecticide.
This guide will focus on a comparative evaluation against two widely recognized compounds with different modes of action:
-
DEET (N,N-Diethyl-meta-toluamide): The gold standard for insect repellents.
-
A synthetic pyrethroid (e.g., Permethrin): A common contact insecticide that targets the insect's nervous system.
Experimental Design: A Multi-tiered Approach to Performance Evaluation
A robust evaluation of a candidate insecticide involves a tiered approach, moving from behavioral assays to more specific toxicity and mechanistic studies.
Caption: A tiered experimental workflow for evaluating a candidate insecticide.
Tier 1: Behavioral Assays
The initial screening should focus on whether the compound alters insect behavior, as this can be an effective control strategy even in the absence of high toxicity.
2.1.1. Repellency Assay (Arm-in-Cage Test)
This assay is a standard method for evaluating the spatial repellency of a compound against mosquitoes.
Protocol:
-
Prepare serial dilutions of this compound and the benchmark compounds (DEET) in a suitable solvent (e.g., ethanol).
-
Apply a known volume of each test solution to a defined area on the forearm of a human volunteer. A solvent-only control is applied to the other arm.
-
After the solvent has evaporated, the treated and control arms are exposed simultaneously in a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).
-
Record the number of mosquitoes landing on and attempting to bite each arm over a specified time period (e.g., 3 minutes).
-
Calculate the percent repellency for each compound at each concentration.
Causality: This assay directly measures the ability of a compound to prevent insects from making contact with a host, which is a critical performance metric for a repellent. The use of a human volunteer provides a realistic assessment of performance.
2.1.2. Feeding Deterrence Assay (Choice Test)
This assay determines if a compound discourages insects from feeding.
Protocol:
-
Prepare a food source (e.g., a sugar solution) containing different concentrations of this compound and a positive control (e.g., a known bitter compound like quinine).
-
Provide insects (e.g., fruit flies, Drosophila melanogaster) with a choice between the treated food source and an untreated control.
-
Measure the amount of food consumed from each source over a set period. This can be quantified by adding a non-toxic dye to the food and measuring its ingestion spectrophotometrically.
-
Calculate a feeding deterrence index.
Causality: This assay differentiates between repellency (acting at a distance) and anti-feedant properties (acting upon contact with the food source).
Tier 2: Toxicity Assays
If a compound does not show strong behavioral effects, it may still be effective as a contact or ingestion toxin.
2.2.1. Contact Toxicity Assay (Topical Application)
This assay determines the direct toxicity of a compound when applied to the insect's cuticle.
Protocol:
-
Dissolve this compound and a benchmark toxicant (e.g., Permethrin) in a volatile solvent like acetone.
-
Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of adult insects (e.g., houseflies, Musca domestica).
-
Treat a control group with the solvent alone.
-
House the treated insects under standard conditions with access to food and water.
-
Assess mortality at set time points (e.g., 24, 48, and 72 hours).
-
Calculate the LD50 (the dose required to kill 50% of the test population).
Causality: This is a direct measure of the intrinsic toxicity of a compound and is essential for understanding its potential as a lethal agent.
Tier 3: Mechanistic Insights
For compounds that show significant activity in the initial tiers, further investigation into their mechanism of action is warranted.
2.3.1. Electrophysiological Assays
If the compound induces symptoms of neurotoxicity (e.g., tremors, paralysis), its effect on the nervous system can be investigated.
Caption: Potential molecular targets for a novel benzamide insecticide.
Protocol (Voltage-Gated Sodium Channels):
-
Utilize patch-clamp electrophysiology on isolated insect neurons.
-
Record sodium currents in the absence and presence of this compound.
-
Compare the effects to those of a known sodium channel modulator like Permethrin.
-
Analyze changes in channel activation, inactivation, and deactivation kinetics.
Causality: This provides direct evidence of a compound's effect on a specific molecular target, which is crucial for understanding its mode of action and for potential optimization.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Comparative Repellency of Test Compounds against Aedes aegypti
| Compound | Concentration (µg/cm²) | Mean % Repellency (± SEM) |
| This compound | 10 | [Insert Data] |
| 50 | [Insert Data] | |
| 100 | [Insert Data] | |
| DEET | 10 | [Insert Data] |
| 50 | [Insert Data] | |
| 100 | [Insert Data] | |
| Solvent Control | N/A | [Insert Data] |
Table 2: Contact Toxicity of Test Compounds against Musca domestica
| Compound | LD50 (µ g/insect ) at 24h | 95% Confidence Interval |
| This compound | [Insert Data] | [Insert Data] |
| Permethrin | [Insert Data] | [Insert Data] |
| Solvent Control | > Max Dose Tested | N/A |
Conclusion and Future Directions
This guide provides a systematic approach to benchmarking the insecticidal performance of this compound. By comparing its activity in standardized behavioral and toxicity assays against established standards like DEET and Permethrin, researchers can generate robust and meaningful data. Positive results in these assays would warrant further investigation into the compound's mode of action, spectrum of activity against other insect species, and potential for development as a novel insect control agent.
References
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Swale, D. R., et al. (2014). Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET). PLoS One, 9(8), e103713. [Link]
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O'Reilly, A. O., et al. (2006). Modelling insecticide-binding sites in the voltage-gated sodium channel. Biochemical Journal, 396(2), 255-263. [Link]
-
Sattelle, D. B., et al. (2009). Insect ryanodine receptors: molecular targets for novel pest control chemicals. Invertebrate Neuroscience, 9(3-4), 115-133. [Link]
A Comparative Guide to the In Vivo and In Vitro Activity of N,N-Dimethyl-3-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Repellents
In the field of vector-borne disease prevention, the development of effective and safe insect repellents is of paramount importance. N,N-Dimethyl-3-(trifluoromethyl)benzamide emerges as a compound of interest, belonging to the broader class of benzamide repellents which includes the gold-standard, DEET (N,N-Diethyl-meta-toluamide). The inclusion of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological targets[1]. This guide provides a comprehensive comparison of the anticipated in vivo and in vitro activity of this compound, drawing upon established methodologies and data from structurally analogous compounds due to the limited publicly available research on this specific molecule.
Understanding the Landscape: In Vitro vs. In Vivo Repellent Efficacy
A critical aspect of repellent research is the translation of in vitro findings to in vivo efficacy. In vitro assays offer a controlled environment to dissect the molecular interactions between a repellent and an insect's sensory apparatus. In contrast, in vivo studies provide a more holistic understanding of a repellent's performance in a real-world context, factoring in variables such as skin chemistry, volatility, and environmental conditions.
In Vitro Activity: Deciphering the Molecular Mechanism
The in vitro evaluation of this compound would likely focus on its interaction with the olfactory receptors (ORs) of insects, such as mosquitoes. The primary hypothesis for the mechanism of action of benzamide repellents like DEET is the modulation of these receptors, leading to aversive behavior.
Hypothesized Mechanism of Action
Based on the well-studied mechanism of DEET, this compound is likely to exert its repellent effect through a multi-pronged action on the insect's olfactory system[2]. This involves:
-
Receptor Agonism: Directly activating specific olfactory receptors that trigger an aversive response.
-
Receptor Antagonism: Blocking the insect's ability to detect attractant odors, effectively rendering the host "invisible."
-
Odorant Masking: Altering the chemical profile of host cues, making them unrecognizable to the insect.
The trifluoromethyl group may enhance the binding affinity of the compound to these receptors, potentially leading to a more potent or longer-lasting effect compared to non-fluorinated analogues.
Caption: Hypothesized interaction of this compound with the insect olfactory system.
Experimental Protocol: In Vitro Olfactory Receptor Assay
A standard method to assess the in vitro activity of a repellent on insect olfactory receptors is the two-electrode voltage clamp (TEVC) assay using Xenopus oocytes expressing the target receptors.
Step-by-Step Methodology:
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject the oocytes with cRNA encoding the specific insect olfactory receptor and its co-receptor (Orco).
-
Incubation: Incubate the injected oocytes for 3-7 days to allow for receptor expression.
-
TEVC Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).
-
Compound Application: Perfuse the oocyte with a buffer containing a known concentration of this compound.
-
Data Acquisition: Record the inward current generated by the activation or inhibition of the expressed olfactory receptors.
-
Dose-Response Analysis: Repeat the experiment with a range of compound concentrations to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
In Vivo Activity: Assessing Real-World Performance
In vivo testing is crucial to determine the practical efficacy of a repellent. These studies typically involve human volunteers and assess the ability of the compound to prevent insect landings and bites.
Key Performance Metrics
The primary endpoints for in vivo repellent studies are:
-
Complete Protection Time (CPT): The time from repellent application until the first confirmed insect bite.
-
Percentage Repellency: The reduction in the number of insect landings or bites on a treated area compared to an untreated control.
Experimental Protocol: Arm-in-Cage Test
The arm-in-cage test is a standardized and widely used method for evaluating the in vivo efficacy of topical repellents.
Step-by-Step Methodology:
-
Volunteer Recruitment: Recruit healthy adult volunteers who meet the inclusion criteria and obtain informed consent.
-
Test Substance Application: Apply a standardized dose of this compound formulated in a suitable vehicle (e.g., ethanol) to a defined area on the volunteer's forearm. The other arm serves as a control.
-
Mosquito Exposure: At predetermined time intervals after application, the volunteer inserts their treated and control arms into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).
-
Data Collection: For a fixed duration (e.g., 3-5 minutes), an observer records the number of mosquitoes that land and probe on the treated and control arms.
-
CPT Determination: The test is continued until the first bite is recorded on the treated arm, which defines the Complete Protection Time.
-
Data Analysis: Calculate the percentage repellency at each time point and determine the mean CPT.
Caption: A simplified workflow for the in vivo arm-in-cage repellent test.
Comparative Performance Analysis
While direct comparative data for this compound is not available, we can extrapolate its potential performance against established repellents based on structure-activity relationships.
Table 1: Comparison of Common Insect Repellents
| Active Ingredient | Chemical Class | Typical Concentration | Reported Complete Protection Time (CPT) |
| DEET | Benzamide | 15-30% | 6-8 hours[3][4] |
| Picaridin | Piperidine | 20% | 6-8 hours |
| IR3535 | Biopesticide (amino acid derivative) | 20% | 4-6 hours |
| N,N-Diethyl Benzamide (TRIG) | Benzamide | 15% | ~6 hours[3][4] |
| This compound | Benzamide | (Hypothetical) | (Hypothetical) Potentially ≥ 6-8 hours |
The presence of the trifluoromethyl group in this compound could potentially lead to a longer CPT compared to its non-fluorinated counterparts due to increased resistance to metabolic degradation on the skin and enhanced binding to insect olfactory receptors.
Bridging the Gap: The Importance of Further Research
This guide highlights the likely in vivo and in vitro activity profile of this compound based on established principles of repellent design and data from analogous compounds. However, it is crucial to underscore that direct experimental evaluation is necessary to definitively characterize its efficacy and safety. Future studies should focus on:
-
Head-to-head comparative studies against DEET and other commercial repellents using standardized in vivo and in vitro assays.
-
Elucidation of the specific olfactory receptors targeted by this compound.
-
Comprehensive toxicological profiling to ensure its safety for human use.
The exploration of novel repellent candidates like this compound is a vital endeavor in the ongoing effort to combat vector-borne diseases. A thorough understanding of both its in vitro mechanisms and in vivo performance is essential for its potential development as a next-generation insect repellent.
References
- Zhu, Z., Cai, Y., Yang, J., Li, X., Li, R., & Liu, S. (2014). [Inhibitory Activities of 3-trifluoromethyl Benzamide Derivatives Against the Entry of H5N1 Influenza Viruses]. Nan Fang Yi Ke Da Xue Xue Bao, 34(7), 961-964.
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Frontiers in Cellular and Infection Microbiology. (2022). Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Retrieved from [Link]
- Msangi, S., Kweka, E., & Mahande, A. (2018). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine, 2018, 9037616.
- Abdel-Halim, H., Al-Wabli, R. I., Al-Mohizea, A. M., & Al-Otaibi, F. M. (2024). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design, 20(5), 564-574.
- Mayoka, G., Keiser, J., Häberli, C., & Chibale, K. (2019). Structure-Activity Relationship and in Vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Studies of N-aryl 3-Trifluoromethyl Pyrido[1,2- a]benzimidazoles That Are Efficacious in a Mouse Model of Schistosomiasis. ACS Infectious Diseases, 5(3), 418-429.
- Stas, M., et al. (2021). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry, 64(15), 11043-11062.
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
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Encyclopedia.com. (n.d.). N,N-Diethyl-3-Methyl-benzamide. Retrieved from [Link]
- Mayoka, G., et al. (2019). Structure-Activity Relationship Studies and Plasmodium Life Cycle Profiling Identifies Pan-Active N-Aryl-3-trifluoromethyl Pyrido[1,2- a]benzimidazoles Which Are Efficacious in an in Vivo Mouse Model of Malaria. Journal of Medicinal Chemistry, 62(3), 1279-1293.
- Qiu, H., Jun, H. W., & McCall, J. W. (1998). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review.
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ResearchGate. (2018). (PDF) Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Retrieved from [Link]
- Yamashita, M., et al. (2022). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 47(1), 1-8.
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MDPI. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Retrieved from [Link]
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MDPI. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]
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ResearchGate. (2022). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Retrieved from [Link]
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ResearchGate. (2015). Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives. Retrieved from [Link]
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ACS Publications. (2022). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. Retrieved from [Link]
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ResearchGate. (2024). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors | Request PDF. Retrieved from [Link]
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NIH. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,N-Dimethyl-3-(trifluoromethyl)benzamide
As researchers and drug development professionals, our work with novel chemical entities like N,N-Dimethyl-3-(trifluoromethyl)benzamide is foundational to discovery. This compound, a versatile benzamide derivative used as a fluorinated building block in medicinal chemistry and synthesis, demands rigorous adherence to safety protocols, not only during its use but also through to its final disposal[1]. Improper disposal poses significant risks to personnel, the environment, and institutional compliance.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring that every step is part of a self-validating system of laboratory safety and environmental stewardship.
Hazard Assessment & Regulatory Classification
Based on these analogs, the compound should be handled as being:
-
Harmful if swallowed (H302)[2].
-
A cause of skin irritation (H315)[2].
-
A cause of serious eye irritation (H319)[2].
-
A potential cause of respiratory irritation (H335)[2].
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity)[4][5]. This compound is not found on the F, K, P, or U lists of hazardous wastes[6][7][8]. Therefore, it must be managed as a hazardous waste based on its likely toxicological characteristics and its identity as a synthetic organic chemical.
| Property | Information | Source |
| Chemical Name | This compound | [9] |
| CAS Number | 90238-10-1 | [9] |
| Physical State | Clear, colorless liquid | [9] |
| Boiling Point | 223 °C | [9] |
| Density | 1.255 g/mL at 25 °C | [9] |
| Anticipated Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [2] |
Personal Protective Equipment (PPE) & Safe Handling
Before handling the pure compound or its waste, ensure appropriate personal protective equipment is worn. The rationale is to create a barrier between you and the potential chemical exposure routes: inhalation, ingestion, and skin/eye contact.
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles[2].
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before and during use. Contaminated gloves should be removed and disposed of as hazardous waste[10].
-
Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned[11].
-
Ventilation : All handling of this compound and its waste must be conducted in a certified chemical fume hood to minimize inhalation of vapors[12][13].
On-Site Waste Management & Segregation Protocol
Effective disposal begins at the point of generation. The primary cause of laboratory waste incidents is the improper mixing of incompatible chemicals[14]. Therefore, a strict segregation protocol is non-negotiable.
Step-by-Step Waste Collection Protocol:
-
Identify the Waste Stream : This includes:
-
Unused or expired pure this compound.
-
Reaction mixtures containing the compound.
-
Contaminated materials (e.g., filter paper, silica gel, disposable labware).
-
Solvent rinsate from cleaning contaminated glassware.
-
-
Segregate Waste : This is the most critical step. Because this compound is a halogenated organic compound (due to the trifluoromethyl group), it must not be mixed with non-halogenated waste streams. Mixing these streams can complicate and significantly increase the cost of disposal. Many disposal facilities have separate incineration protocols for halogenated materials[14].
-
Containerize and Label :
-
Use a designated, leak-proof hazardous waste container that is chemically compatible with the waste[14][15]. For liquid waste, a high-density polyethylene (HDPE) or glass container is appropriate.
-
The container must be clearly labeled with the words "HAZARDOUS WASTE" and a full description of the contents, including "this compound" and any solvents present[16].
-
Keep the container closed at all times, except when adding waste[14].
-
-
Store Temporarily :
Waste Segregation Decision Workflow
The following diagram outlines the critical decision-making process for segregating waste containing this compound.
Caption: Waste Segregation Decision Flowchart
Approved Final Disposal Methodologies
The final disposal of this compound must be handled by a licensed environmental services contractor and conducted at a permitted Treatment, Storage, and Disposal Facility (TSDF)[4].
Primary Method: High-Temperature Incineration
For halogenated organic compounds, high-temperature incineration is the EPA's recommended and, in many cases, required disposal method[18].
-
Mechanism : The process destroys the chemical by subjecting it to temperatures high enough (typically >1600°F or 870°C) to break its chemical bonds[19]. For halogenated wastes, regulations may require even higher temperatures (e.g., 1100°C) and specialized "scrubbers" to neutralize acidic gases (like hydrogen fluoride) that are produced during combustion[20].
-
Regulatory Standard : The incinerator must demonstrate a destruction and removal efficiency (DRE) of at least 99.99% for the hazardous components[21][22].
-
Causality : This method is preferred because it provides permanent destruction of the hazardous compound, converting it primarily to carbon dioxide, water, and inorganic acids, which are then neutralized. This prevents the chemical from persisting in the environment.
Unacceptable Disposal Methods
Under no circumstances should this compound waste be disposed of via any of the following methods:
-
Sewer Disposal : This is illegal and introduces toxic chemicals into waterways, harming aquatic life and potentially compromising public water treatment systems[13].
-
Evaporation in Fume Hood : This is a prohibited practice that releases vapors into the atmosphere, constituting an unregulated air emission[23].
-
Landfilling : Direct landfilling of liquid organic waste is generally prohibited. It poses a long-term risk of leaching into soil and groundwater[24].
Protocol for Empty Container Disposal
The original product container is not considered "empty" until it has been properly decontaminated. Chemical residue in a discarded container can still pose a significant hazard.
-
Triple Rinse : Rinse the container with a suitable solvent (e.g., acetone or methanol) three times. Use a minimal amount of solvent for each rinse[16].
-
Collect Rinsate : The rinsate from this procedure is considered hazardous waste and must be collected and disposed of in the appropriate halogenated or non-halogenated liquid waste stream, depending on the solvent used[23].
-
Deface Label : Completely remove or obliterate the original chemical label on the container[16]. This prevents confusion and ensures the container is not mistaken for one containing hazardous material.
-
Final Disposal : Once triple-rinsed and defaced, the container can typically be disposed of in a designated bin for clean glass or plastic waste[16].
Conclusion
The responsible management of this compound waste is a critical component of laboratory safety and regulatory compliance. By adhering to the principles of Characterize, Segregate, Contain, and Dispose , researchers can ensure that their work advances science without compromising the safety of themselves, their colleagues, or the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of your hazardous waste.
References
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- This compound | 90238-10-1. (2023, July 17). ChemicalBook.
- Compliance Guideline For Hazardous Wastes and Materials. Los Angeles County Fire Department.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. U.S. Environmental Protection Agency.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

